2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAZQUDLXKULAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640719 | |
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016530-98-5 | |
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarities to other biologically active halogenated pyrazines. This document consolidates predicted data, proposes detailed experimental protocols for its characterization, and outlines potential workflows for assessing its biological activity.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are primarily based on computational predictions. These values provide a foundational understanding of the molecule's behavior and are summarized in the table below.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₄ClF₃N₂O | - |
| Molecular Weight | 212.56 g/mol | [1] |
| Boiling Point | 187.1 ± 40.0 °C | |
| Density | 1.468 ± 0.06 g/cm³ | |
| pKa | -2.26 ± 0.10 | - |
| LogP | 2.071 | - |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols for Physicochemical Characterization
The following are detailed protocols for the experimental determination of key physicochemical properties.
2.2.1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.[2]
-
The capillary tube is attached to a thermometer and placed in a heating bath.
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
-
2.2.2. Solubility Determination
-
Objective: To determine the solubility of the compound in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
Add a known mass (e.g., 1-5 mg) of the compound to a test tube.
-
Add a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if no solid particles are visible.
-
2.2.3. LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
-
Objective: To determine the lipophilicity of the compound.
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known volume of the stock solution to a separatory funnel containing a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the funnel for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Potential Biological Significance and Screening Workflows
Halogenated pyrazine derivatives have shown promise in drug discovery, exhibiting a range of biological activities including antimicrobial and enzyme inhibitory effects.[2][3]
Potential as a Monoamine Oxidase-B (MAO-B) Inhibitor
Given that some halogenated heterocyclic compounds exhibit inhibitory activity against monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, it is plausible that this compound could also act as an inhibitor.
3.1.1. MAO-B Signaling Pathway
Caption: Potential inhibition of the MAO-B signaling pathway.
3.1.2. MAO-B Inhibitor Screening Workflow
Caption: A typical workflow for screening MAO-B inhibitors.
Potential as an Antimicrobial Agent
Pyrazine derivatives are known to possess antimicrobial properties.[2][3] The subject compound could potentially exhibit activity against various bacterial or fungal strains.
3.2.1. Antimicrobial Activity Screening Workflow
Caption: A general workflow for antimicrobial activity screening.
Conclusion
This compound represents a promising scaffold for further investigation in the realm of drug discovery. The predicted physicochemical properties suggest it possesses drug-like characteristics. The proposed synthetic route and experimental protocols provide a clear path for its synthesis and characterization. Furthermore, its structural features warrant exploration of its potential as a MAO-B inhibitor and an antimicrobial agent. The workflows outlined in this guide offer a systematic approach to evaluating its biological potential. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.
References
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine molecular structure and weight
An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and properties of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a summary of its key molecular data, a hypothetical experimental protocol for its synthesis and purification, and a visual representation of the experimental workflow. The information presented is intended to support researchers and scientists in their drug development endeavors.
Molecular Structure and Properties
This compound is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a chloro group and at the 6-position with a 2,2,2-trifluoroethoxy group.
The molecular structure is as follows:
Caption: Chemical structure of this compound.
The key quantitative data for this molecule are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C6H4ClF3N2O[1] |
| Molecular Weight | 212.56 g/mol [1] |
| IUPAC Name | This compound[2] |
| CAS Number | 1016530-98-5[1][2] |
Hypothetical Experimental Protocol: Synthesis and Purification
The following section details a plausible experimental methodology for the synthesis and purification of this compound. This protocol is based on common organic synthesis techniques for analogous compounds.
Synthesis: Nucleophilic Aromatic Substitution
A common method for the synthesis of similar alkoxy-substituted pyrazines is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a di-substituted pyrazine with the corresponding alcohol in the presence of a base.
-
Reactants:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (NaH) as a base
-
Anhydrous Dimethylformamide (DMF) as the solvent
-
-
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.
-
Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Column Chromatography
The crude product can be purified using column chromatography to isolate the desired this compound.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a silica gel column using the mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described above.
References
Technical Guide: Solubility Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a substituted pyrazine derivative of interest in medicinal chemistry and materials science. The trifluoroethoxy group can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is essential for processes such as purification, formulation, and reaction optimization.
This technical guide provides a comprehensive framework for determining the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details a standardized experimental protocol to generate reliable and reproducible solubility data. It is intended to be a practical resource for laboratory professionals.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this guide to generate data relevant to their specific applications. The following table provides a standardized template for recording experimentally determined solubility values.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Shake-Flask/HPLC | ||
| e.g., Acetonitrile | 25 | Shake-Flask/HPLC | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask/HPLC | ||
| e.g., Dichloromethane | 25 | Shake-Flask/HPLC | ||
| e.g., Toluene | 25 | Shake-Flask/HPLC | ||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/HPLC | ||
| e.g., N,N-Dimethylformamide | 25 | Shake-Flask/HPLC |
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or in a thermomixer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[3]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[4]
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Analytical Method: HPLC-UV
-
Method Development: Develop an HPLC method capable of separating the analyte from any potential impurities. A reverse-phase C18 column is often a suitable starting point. The mobile phase will depend on the polarity of the compound and should be optimized for good peak shape and retention time.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Calculation: Determine the concentration of the analyte in the diluted sample using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.
Analytical Method: UV-Vis Spectrophotometry
This method is suitable if the compound has a distinct chromophore and does not overlap with the solvent's absorbance.
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[5][6]
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Spectroscopic Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS No. 1016530-98-5). Due to the limited availability of experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chloropyrazine and molecules containing the 2,2,2-trifluoroethoxy group.
Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazine-H (H-3, H-5) | 8.2 - 8.4 | Singlet | - |
| -OCH₂CF₃ | 4.8 - 5.0 | Quartet (q) | ⁸JHF ≈ 8-9 |
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C2 (C-Cl) | 152 - 155 | Singlet | - |
| C3 | 140 - 143 | Singlet | - |
| C5 | 138 - 141 | Singlet | - |
| C6 (C-O) | 158 - 162 | Singlet | - |
| -OCH₂CF₃ | 65 - 68 | Quartet (q) | ²JCF ≈ 35-40 |
| -OCH₂CF₃ | 122 - 125 | Quartet (q) | ¹JCF ≈ 275-280 |
Reference: CDCl₃ at 77.16 ppm
Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CF₃ | -74 to -76 | Triplet (t) | ³JHF ≈ 8-9 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1475 | C=C and C=N stretch | Pyrazine ring |
| 1300 - 1200 | C-O stretch | Aryl-alkyl ether (asymmetric) |
| 1200 - 1100 | C-F stretch | Trifluoromethyl group |
| 1050 - 1010 | C-O stretch | Aryl-alkyl ether (symmetric) |
| 850 - 800 | C-Cl stretch | Chloro-aromatic |
Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 212/214 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |
| [M-CF₃]⁺ | 143/145 | Loss of a trifluoromethyl radical. |
| [M-OCH₂CF₃]⁺ | 113/115 | Loss of the 2,2,2-trifluoroethoxy radical. |
| [M-Cl]⁺ | 177 | Loss of a chlorine radical. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum with a spectral width of approximately 50 ppm centered around -75 ppm. Proton decoupling can be used to simplify the spectrum to a singlet.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Sample Preparation (Thin Film): If the sample is a solid or a non-volatile liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (thin film on a salt plate or KBr pellet) in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile organic solvent like dichloromethane or hexane, into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1][2]
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion and chlorine-containing fragments should be examined to confirm the presence of a chlorine atom.
-
Workflow Visualization
The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
Navigating the Synthesis and Potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the synthesis, properties, and potential applications of the heterocyclic building block, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, is now available for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of its commercial availability, synthetic methodologies, and prospective utility in medicinal chemistry, addressing a critical need for accessible and in-depth information on this compound.
This compound, with the CAS Number 1016530-98-5, is a substituted pyrazine derivative that has garnered interest within the scientific community. Its unique structural features, combining a reactive chloropyrazine core with a trifluoroethoxy moiety, make it a valuable intermediate for the synthesis of novel chemical entities with potential therapeutic applications.
Commercial Availability
Several chemical suppliers offer this compound in varying quantities, facilitating its accessibility for research and development purposes. Key suppliers include:
| Supplier | Product Number | Purity | CAS Number |
| ChemUniverse | P41081 | 95% | 1016530-98-5 |
| Sunway Pharm Ltd | CB47401 | - | 1016530-98-5 |
| Laibo Chem (via Orion Cientific) | - | - | - |
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₄ClF₃N₂O |
| Molecular Weight | 212.56 g/mol |
| CAS Number | 1016530-98-5 |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in heterocyclic chemistry offers a reliable pathway to this and similar alkoxy-substituted pyrazines.
A logical and commonly employed protocol involves the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The electron-deficient nature of the pyrazine ring facilitates the displacement of one of the chloro substituents by the trifluoroethoxide anion.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
To a solution of 2,2,2-trifluoroethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base such as sodium hydride at 0 °C.
-
Allow the mixture to stir at room temperature for a designated period to ensure the complete formation of the sodium trifluoroethoxide.
-
Cool the reaction mixture again to 0 °C and add a solution of 2,6-dichloropyrazine in the same anhydrous solvent dropwise.
-
The reaction mixture is then typically stirred at room temperature or gently heated to drive the substitution to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively published, the pyrazine scaffold is a well-recognized privileged structure in medicinal chemistry. Pyrazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
The incorporation of the trifluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and potentially improve binding affinity to biological targets.[2]
Logical Relationship of Structural Features to Potential Biological Activity
Caption: Structure-activity relationship insights for the target molecule.
The chloro atom at the 2-position of the pyrazine ring serves as a versatile synthetic handle for further chemical modifications. It can be readily displaced by other nucleophiles or participate in various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. This positions this compound as a valuable starting material for the exploration of new chemical space in drug discovery programs.
Researchers and drug development professionals are encouraged to consult this guide as a foundational resource for their work with this compound. Further experimental investigations are warranted to fully elucidate its biological activity and unlock its potential in the development of novel therapeutics.
References
An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound presents potential for further functionalization and exploration of its biological activities. This document outlines its known safety and handling procedures, provides a detailed, representative experimental protocol for its synthesis, and summarizes its physicochemical and spectroscopic properties based on available data and analysis of structurally related compounds.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS) and general best practices for handling halogenated heterocyclic compounds.
1.1. Hazard Identification
While specific toxicological data for this compound is limited, it should be handled with care, assuming it may be harmful. Based on the SDS for the compound and data for structurally similar molecules, the primary hazards are expected to be:
-
Harmful if swallowed, inhaled, or in contact with skin. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation.
1.2. First Aid Measures
Standard first aid procedures should be followed in case of exposure[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
1.3. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
1.4. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not extensively reported. The following tables summarize key physical and spectroscopic properties, with values derived from available data and estimations based on structurally analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₆H₄ClF₃N₂O | [1][2] |
| Molecular Weight | 212.56 g/mol | [1][2] |
| CAS Number | 1016530-98-5 | [1] |
| Appearance | White to off-white solid (predicted) | Analogy to similar pyrazines |
| Melting Point | Not available (predicted range: 80-120 °C) | Analogy to similar pyrazines |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Limited solubility in water (predicted). | General properties of similar compounds |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H), 8.15 (s, 1H), 4.80 (q, J = 8.4 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0, 152.0, 140.0, 138.0, 122.5 (q, J = 278 Hz), 65.0 (q, J = 35 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -74.5 (t, J = 8.4 Hz) |
| Mass Spec. (EI) m/z | 212/214 [M]⁺, 183/185 [M-C₂H₂F₃]⁺ |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1600 (C=N), ~1280 (C-O), ~1150 (C-F), ~850 (C-Cl) |
Experimental Protocols
The most plausible and widely used method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed, representative protocol based on established methodologies for similar compounds.
3.1. Synthesis of this compound via SNAr
This protocol describes the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base.
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been elucidated, many pyrazine-containing compounds are known to be biologically active, often as kinase inhibitors. The structural features of this compound make it a candidate for investigation as a modulator of cellular signaling pathways implicated in diseases such as cancer.
4.1. Hypothetical Mechanism of Action: Kinase Inhibition
Pyrazine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The trifluoroethoxy group may enhance binding affinity and metabolic stability.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
material safety data sheet (MSDS) for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and handling protocols for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and predicted values are included to offer a thorough assessment.
Chemical Identification and Properties
This compound is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry. The presence of a chlorine atom and a trifluoroethoxy group can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1016530-98-5 |
| Molecular Formula | C₆H₄ClF₃N₂O |
| Molecular Weight | 212.56 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 187.1 ± 40.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.468 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | ChemicalBook[1] |
Note: The boiling point and density are predicted values and have not been experimentally verified.
Safety and Handling
The following safety information is derived from available Material Safety Data Sheets (MSDS) for this compound and general knowledge of related chloro-organic compounds.
Table 3: Hazard Identification and Precautionary Measures
| Hazard | Description |
| Acute Toxicity | Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on analogous compounds. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if generating aerosols.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon)[1].
Spills and Disposal
In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and collect it in a suitable, closed container for disposal. Avoid generating dust. Prevent the material from entering drains or waterways. Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Experimental Protocols
Representative Synthesis of a 2-Chloro-6-alkoxypyrazine
Materials:
-
2,6-Dichloropyrazine
-
Sodium hydride (60% dispersion in mineral oil)
-
2,2,2-Trifluoroethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. To the THF, add 2,2,2-trifluoroethanol (1.0-1.2 equivalents). Carefully add sodium hydride (1.1-1.3 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.
-
Nucleophilic Substitution: Dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add the solution of 2,6-dichloropyrazine to the prepared sodium 2,2,2-trifluoroethoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and synthesis of this compound.
References
The Multifaceted Biological Activities of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The inherent electronic properties of the pyrazine ring, coupled with the vast possibilities for substitution, have given rise to a diverse class of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted pyrazines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.
Anticancer Activity of Substituted Pyrazines
Substituted pyrazines have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[3][4][5][6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]
Inhibition of Kinase Signaling Pathways
A significant number of pyrazine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazine-based compounds have been shown to act as potent inhibitors of various kinases, including Pim-1 kinase, c-Met, and VEGFR-2.[8][9][10]
The binding of these inhibitors typically occurs within the ATP-binding pocket of the kinase, either in its active or inactive conformation, through a combination of hydrogen bonds and hydrophobic interactions.[1][7][11] For instance, certain aminopyrazine inhibitors have been observed to bind to an unusual inactive "Tyr-down" conformation of the mitotic kinase Nek2.[11]
Signaling Pathway: PI3K/Akt Inhibition by Substituted Pyrazines
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various substituted pyrazines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperlongumine–ligustrazine derivatives | Compound 42 | U87MG (Glioblastoma) | 0.25 | [1] |
| Compound 43 | HCT116 (Colorectal) | 8.73 | [1] | |
| Chalcone–pyrazine derivatives | Compound 49 | A549 (Lung) | 0.13 | [9] |
| Compound 50 | MCF-7 (Breast) | 0.18 | [9] | |
| Compound 51 | DU-145 (Prostate) | 0.33 | [9] | |
| Ligustrazine–chalcone hybrids | Compound 57 | MDA-MB-231 (Breast) | 1.60 | [9] |
| Compound 60 | HepG-2 (Liver) | 1.54 | [9] | |
| [1][7][8]triazolo[4,3-a]pyrazine derivatives | Compound 17l | A549 (Lung) | 0.98 | [10] |
| Compound 17l | MCF-7 (Breast) | 1.05 | [10] | |
| Imidazo[1,2-a]pyrazine derivatives | Compound 12b | Hep-2 (Laryngeal) | 11 | [12] |
| Compound 12b | HepG2 (Liver) | 13 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted pyrazine compounds
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilizing solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity of Substituted Pyrazines
Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of selected pyrazine derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivatives | Compound 2e | Staphylococcus aureus | 32 | [13] |
| Compound 2e | Escherichia coli | 16 | [13] | |
| Pyrazine-2-carbohydrazide derivatives | Not specified | Staphylococcus aureus | - | [14] |
| Not specified | Bacillus subtilis | - | [14] | |
| Not specified | Salmonella typhi | - | [14] | |
| Not specified | Escherichia coli | - | [14] | |
| Ligustrazine–chalcone hybrids | Not specified | Micrococcus luteus | 31.25 | [9] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compounds: The substituted pyrazine compounds are serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity of Substituted Pyrazines
Several pyrazine derivatives have been investigated for their antiviral properties against a variety of viruses, including both DNA and RNA viruses.[3][4][8]
Reported Antiviral Activities
-
Hepatitis C Virus (HCV): Certain pyrazine derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1]
-
SARS-CoV-2: Pyrazine conjugates have shown promising activity against SARS-CoV-2.[15]
-
Herpes Simplex Virus (HSV): Some pyrazine C-nucleosides have demonstrated activity against herpes viruses.[16]
Experimental Protocol: In Vitro Antiviral Assay (General)
A common method to assess the in vitro antiviral activity of a compound is the plaque reduction assay or a cell-based assay measuring the inhibition of viral replication.
Procedure:
-
Cell Culture: Host cells susceptible to the virus of interest are cultured in multi-well plates.
-
Compound Treatment and Infection: The cells are pre-treated with various concentrations of the substituted pyrazine, followed by infection with a known titer of the virus.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Inhibition: The extent of viral inhibition is determined by various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) in the presence of the compound compared to a control.
-
Viral Yield Reduction Assay: Measuring the amount of infectious virus produced in the supernatant.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.
-
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.
Anti-inflammatory Activity of Substituted Pyrazines
Substituted pyrazines have been shown to possess anti-inflammatory properties, which are often evaluated using in vivo models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new compounds.[16][17][18]
Experimental Workflow: Carrageenan-Induced Paw Edema
Procedure:
-
Animal Dosing: The test animals (typically rats or mice) are administered the substituted pyrazine compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage of inhibition of edema in the treated groups is then calculated relative to the control group.
Neuroprotective Effects of Substituted Pyrazines
Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant neuroprotective effects in various models of neurological damage, including ischemic stroke.[19][20][21] The mechanisms underlying these effects often involve the modulation of signaling pathways related to cell survival and apoptosis.
Signaling Pathway: Neuroprotection via PI3K/Akt Activation
Tetramethylpyrazine has been shown to exert its neuroprotective effects in part by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
Signaling Pathway: Neuroprotective Effect of Tetramethylpyrazine
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
The Pivotal Role of the Trifluoroethoxy Group in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a critical moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved protein-ligand interactions. This technical guide provides an in-depth analysis of the role of the trifluoroethoxy group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Their Impact on Drug Design
The trifluoroethoxy group imparts a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of drug candidates.
Lipophilicity and Permeability
The trifluoroethoxy group is significantly more lipophilic than a methoxy group and even more so than a hydroxyl or hydrogen substituent. This increased lipophilicity, often quantified by the Hansch lipophilicity parameter (π), can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.
Electronic Effects and pKa Modulation
The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroethoxy group can influence the acidity or basicity (pKa) of nearby functional groups within a molecule. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.
Metabolic Stability
One of the most significant advantages of the trifluoroethoxy group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (like a methoxy group) with a trifluoroethoxy group, chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
The following tables summarize the quantitative impact of incorporating a trifluoroethoxy group in comparison to other substituents.
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) |
| -H | 0.00 | 0.00 |
| -CH₃ | 0.56 | -0.17 |
| -OCH₃ | -0.02 | -0.27 |
| -OCH₂CF₃ | ~1.0 (estimated) | ~0.25 (estimated) |
| -OCF₃ | 1.04 | 0.35 |
| -CF₃ | 0.88 | 0.54 |
Table 1: Comparison of Physicochemical Parameters of Common Substituents.
| Compound Pair | Modification | In Vitro Half-Life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | -OCH₃ | 15 min | 92.4 |
| Compound A' | -OCH₂CF₃ | > 120 min | < 5.8 |
| Compound B | -CH₃ | 32 min | 43.3 |
| Compound B' | -OCH₂CF₃ | 98 min | 14.1 |
Table 2: Illustrative Comparison of Metabolic Stability of Analogous Compounds. (Note: Data is representative and will vary depending on the specific molecular scaffold).
Role in Protein-Ligand Interactions
The fluorine atoms of the trifluoroethoxy group can participate in favorable interactions with biological targets, thereby enhancing binding affinity and potency. These interactions can include:
-
Multipolar Interactions: The polarized C-F bond can engage in orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups (C-F···C=O). These interactions can provide a significant boost in binding energy.
-
Hydrophobic Interactions: The lipophilic nature of the trifluoroethoxy group allows it to occupy and favorably interact with hydrophobic pockets in the binding site of a protein.
Case Studies: Approved Drugs Featuring the Trifluoroethoxy Group
Several approved drugs highlight the successful application of the trifluoroethoxy group in medicinal chemistry.
-
Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group (a close relative of trifluoroethoxy) is crucial for its CNS penetration and overall pharmacokinetic profile.
-
Sonidegib: A Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.
-
Delamanid and Pretomanid: Both are anti-tuberculosis agents, where the nitroimidazole core is activated within the mycobacteria. The broader molecular scaffold contributes to their efficacy and safety profile.
Mandatory Visualizations
Signaling Pathways
Caption: The Hedgehog signaling pathway with the inhibitory action of Sonidegib.
Caption: Simplified mechanism of action of Riluzole in modulating glutamatergic neurotransmission.
Experimental Workflows
Caption: Experimental workflow for an in vitro microsomal stability assay.
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound working solution to the wells. Include control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells (time = 0).
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the corresponding wells.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Materials:
-
Test compound
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
96-well plate
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into the human plasma to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <1%).
-
-
Dialysis Setup:
-
Pipette the spiked plasma into the sample chamber of the RED device inserts.
-
Pipette PBS into the buffer chamber of the inserts.
-
Place the inserts into the 96-well base plate and seal with an adhesive film.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).
-
-
Sampling:
-
After incubation, carefully remove the sealing film.
-
Aliquot samples from both the plasma and buffer chambers into a new 96-well plate for analysis.
-
-
Sample Processing and Analysis:
-
To the buffer samples, add an equal volume of blank plasma. To the plasma samples, add an equal volume of PBS to matrix-match the samples.
-
Precipitate the proteins by adding cold acetonitrile (containing an internal standard).
-
Vortex and centrifuge to pellet the proteins.
-
Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
-
Synthesis of 6-(Trifluoroethoxy)-2-aminobenzothiazole (A Riluzole Analog)
Objective: To synthesize a riluzole analog to demonstrate a common method for incorporating the trifluoroethoxy group.
Materials:
-
4-(Trifluoroethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoroethoxy)aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 6-(trifluoroethoxy)-2-aminobenzothiazole.
Conclusion
The trifluoroethoxy group is a powerful tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and contribute to favorable protein-ligand interactions makes it a highly valuable substituent in the design of novel therapeutics. A thorough understanding of its properties and the availability of robust synthetic and analytical methods for its incorporation and evaluation are essential for leveraging its full potential in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers in the field.
Methodological & Application
Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine from 2,6-Dichloropyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.
Introduction
This compound is a substituted pyrazine derivative with potential applications in the development of novel therapeutic agents. The pyrazine core is a common scaffold in biologically active molecules, and the incorporation of a trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a reliable method for the preparation of this compound from commercially available 2,6-dichloropyrazine and 2,2,2-trifluoroethanol.
The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the trifluoroethoxide ion, generated in situ by a strong base, displaces one of the chlorine atoms on the electron-deficient pyrazine ring.
Reaction Scheme
Data Presentation
| Parameter | Value | Reference |
| Reactants | 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Sodium Hydride (60% dispersion in mineral oil) | General Protocol |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | General Protocol |
| Reaction Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Product Molar Mass | 212.56 g/mol | [1] |
| Typical Yield | Not explicitly reported for this specific reaction, but analogous reactions suggest moderate to good yields. | Inferred from similar syntheses |
| Purity | >95% (after purification) | [1] |
Experimental Protocol
This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions on chloropyrazines.
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF. Caution: Sodium hydride is highly reactive and flammable. Handle with care in an inert atmosphere.
-
-
Formation of the Alkoxide:
-
To the suspension of sodium hydride in DMF, slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2,6-dichloropyrazine to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the reaction mechanism.
Caption: Simplified mechanism of the SNAr reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring is a key heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and functional materials. Its inherent electron-deficient nature makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the synthesis of diverse functionalized pyrazine derivatives. This document offers a detailed guide to the reaction conditions for SNAr on the pyrazine ring, complete with experimental protocols and comparative data to aid in the rational design and execution of synthetic strategies.
The general mechanism of an SNAr reaction on a pyrazine ring proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient pyrazine ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The reactivity of the pyrazine ring is significantly enhanced by the presence of electron-withdrawing groups, which further stabilize the negative charge of the Meisenheimer intermediate.
General Workflow for SNAr on a Pyrazine Ring
The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction on a substituted pyrazine.
Caption: General experimental workflow for pyrazine SNAr reactions.
Key Reaction Parameters
Successful SNAr on the pyrazine ring is dependent on several key parameters:
-
Substrate: The nature and position of the leaving group and any other substituents on the pyrazine ring are critical. Common leaving groups include halides (F, Cl, Br, I), with fluoride often being the most reactive due to its high electronegativity, which facilitates the initial nucleophilic attack—the rate-determining step. Electron-withdrawing groups on the ring enhance its electrophilicity and increase the reaction rate.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols (as alkoxides), and thiols (as thiolates). The nucleophilicity of the reagent will influence the required reaction conditions.
-
Base: A base is often necessary to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include inorganic carbonates (K2CO3, Cs2CO3), organic amines (triethylamine, diisopropylethylamine), and strong bases like sodium hydride (NaH) for less acidic nucleophiles like alcohols.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the charged intermediate and reactants effectively.
-
Temperature: Reaction temperatures can vary from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile. Microwave irradiation can also be used to accelerate these reactions.
Reaction Conditions and Data Presentation
The following tables summarize reaction conditions for the nucleophilic aromatic substitution on various chloropyrazine substrates with different nucleophiles.
Table 1: Amination of Chloropyrazines
| Pyrazine Substrate | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Morpholine | K2CO3 | DMF | 100 | 16 | 95 |
| 2-Chloropyrazine | Piperidine | K2CO3 | DMF | 100 | 16 | 92 |
| 2-Chloropyrazine | Aniline | K2CO3 | DMF | 120 | 24 | 78 |
| 2,5-Dichloropyrazine | Benzylamine (1 eq.) | Et3N | Dioxane | 100 | 12 | 85 |
| 2,3-Dichloropyrazine | Ammonia (aq.) | - | Ethanol | 150 (sealed tube) | 24 | 60 |
Table 2: Substitution with Alkoxides
| Pyrazine Substrate | Alcohol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Methanol | NaH | THF | 60 | 6 | 88 |
| 2-Chloropyrazine | Ethanol | NaH | THF | 65 | 8 | 85 |
| 2,5-Dichloropyrazine | Isopropanol (1 eq.) | NaH | DMF | 25 | 4 | 75 |
| 2,6-Dichloropyrazine | Benzyl alcohol (1 eq.) | K2CO3 | Acetonitrile | 80 | 12 | 82 |
| 2-Chloro-3-nitropyrazine | Phenol | K2CO3 | DMSO | 80 | 5 | 90 |
Table 3: Substitution with Thiolates
| Pyrazine Substrate | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Thiophenol | K2CO3 | DMF | 80 | 4 | 95 |
| 2-Chloropyrazine | Ethanethiol | Et3N | Acetonitrile | 50 | 6 | 89 |
| 2,5-Dichloropyrazine | 4-Methylthiophenol (1 eq.) | K2CO3 | DMF | 25 | 3 | 92 |
| 2,3-Dichloropyrazine | Sodium thiomethoxide | - | Methanol | 25 | 2 | 85 |
| 2-Chloro-5-nitropyrazine | Benzylthiol | Et3N | THF | 25 | 1 | 98 |
Experimental Protocols
The following are detailed protocols for key SNAr reactions on a pyrazine ring.
Protocol 1: General Procedure for the Amination of 2-Chloropyrazine
This protocol describes a general method for the reaction of 2-chloropyrazine with an amine nucleophile.
Materials:
-
2-Chloropyrazine
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrazine (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Add the amine nucleophile (1.2 mmol, 1.2 eq) to the solution.
-
Add potassium carbonate (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aminopyrazine.
Protocol 2: General Procedure for the Reaction of 2,5-Dichloropyrazine with an Alkoxide
This protocol details the monosubstitution of 2,5-dichloropyrazine with an alcohol in the presence of a strong base.
Materials:
-
2,5-Dichloropyrazine
-
Alcohol nucleophile (e.g., isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 mmol, 1.1 eq) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
In a separate flask, dissolve 2,5-dichloropyrazine (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Add the solution of 2,5-dichloropyrazine dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired mono-alkoxypyrazine.
Protocol 3: General Procedure for the Reaction of 2-Chloropyrazine with a Thiol
This protocol describes the synthesis of a pyrazinyl thioether from 2-chloropyrazine and a thiol.
Materials:
-
2-Chloropyrazine
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), the thiol (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq) in anhydrous DMF (5 mL).
-
Heat the mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazinyl thioether.
Logical Relationship of Reaction Parameters
The interplay of different reaction parameters determines the outcome of the SNAr reaction. The following diagram illustrates these relationships.
Caption: Interdependencies of key parameters in pyrazine SNAr reactions.
Conclusion
Nucleophilic aromatic substitution is a versatile and indispensable tool for the functionalization of the pyrazine ring. By carefully selecting the substrate, nucleophile, base, solvent, and temperature, researchers can efficiently synthesize a wide array of pyrazine derivatives. The protocols and data presented in these application notes provide a solid foundation for developing robust and scalable synthetic routes to novel compounds for applications in drug discovery and materials science.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine with various boronic acids. The resulting 2-aryl-6-(2,2,2-trifluoroethoxy)pyrazines are valuable scaffolds in medicinal chemistry and materials science.
The pyrazine core is a significant heterocyclic motif found in numerous biologically active compounds. The introduction of aryl or heteroaryl substituents via Suzuki-Miyaura coupling is a powerful strategy for generating novel molecular entities with diverse pharmacological profiles.[1] The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can influence the reactivity of the chloro-substituent, often necessitating carefully optimized reaction conditions.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, more active catalyst systems are often necessary.[2]
Table 1: Recommended Reaction Components for Suzuki Coupling of this compound
| Component | Recommended Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[3][4] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with phosphine ligands to generate the active Pd(0) species in situ.[5][6] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands are highly effective for the coupling of challenging aryl chlorides as they promote the oxidative addition step.[2][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base is crucial for activating the boronic acid.[7] K₃PO₄ is a strong base often effective for less reactive chlorides.[4][8] KF is a milder option that can be advantageous when base-sensitive functional groups are present.[5] |
| Solvent | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Acetonitrile/Water mixtures | The solvent influences the solubility of reactants and the stability of the catalytic species. Anhydrous, degassed solvents are generally preferred to prevent catalyst deactivation. Aqueous mixtures can sometimes enhance the reaction rate.[1][9][10] |
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound. Protocol 1 utilizes conventional heating, while Protocol 2 employs microwave irradiation for accelerated reaction times.
Protocol 1: Conventional Heating
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[11]
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 15-60 minutes.[11]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Summary of Reaction Conditions from Literature for Similar Substrates
The following table summarizes successful Suzuki coupling conditions reported for structurally related chloropyrazines and chloropyridines, which can serve as a starting point for optimizing the reaction with this compound.
Table 2: Exemplary Suzuki Coupling Conditions for Chloro-Heteroaromatics
| Substrate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyrazine | Novel Pd(II) ONO pincer complexes | - | H₂O/Toluene | - | Good | [9] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (ligand-free) | - | Aqueous phase | - | High | [10] |
| 2-Chloropyridines | Pd(PPh₃)₄ | - | - | - | Excellent | [3] |
| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 23-97 | [4] |
| 2,5-Dichloropyrazine | - | - | Acetonitrile/H₂O | 80 | - | [1] |
Note: The table provides a general overview. For detailed conditions, please refer to the cited literature.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are often flammable and should be handled with care.
-
Microwave reactions should be conducted in appropriate sealed vessels and behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance for a wide array of functional groups. The application of this methodology to the amination of heteroaryl chlorides, such as 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, provides a versatile and efficient route to novel substituted aminopyrazines. These compounds are of significant interest in drug discovery, as the pyrazine motif is a common scaffold in many biologically active molecules.
This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of this compound with various primary and secondary amines. Given that chloropyrazines can be challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.[3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) catalyst. The key steps are as follows[2][4]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of a bulky and electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions such as hydrodehalogenation.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various 2-chloropyrazine derivatives with different amines. While specific data for this compound is not extensively available in the public domain, the data for structurally similar substrates provides a strong basis for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 92 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 20 | 88 |
| 5 | Cyclohexylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 90 | 24 | 81 |
This is a representative table based on typical conditions for similar substrates and should be used as a guideline for optimization.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4]
-
Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical. For primary amines, biaryl phosphine ligands such as BrettPhos or XPhos are often effective. For secondary amines, RuPhos or DavePhos can be good choices.[4]
-
A variety of palladium sources can be used, including Pd₂(dba)₃ and Pd(OAc)₂.[1]
-
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.[3]
Protocol 1: Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)
This protocol is a general starting point for the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Under a positive flow of argon, add this compound and the primary amine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-(2,2,2-trifluoroethoxy)pyrazine.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)
This protocol provides a general procedure for the coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to an oven-dried vial equipped with a magnetic stir bar.
-
Add this compound and the secondary amine to the vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block and stir the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 2-(morpholino)-6-(2,2,2-trifluoroethoxy)pyrazine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the integrity of the inert atmosphere.
-
Increase the reaction temperature or time.
-
Screen different ligands and bases. For electron-deficient substrates like chloropyrazines, more electron-rich and bulky ligands may be required.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
This can occur if the reductive elimination is slow. Using a bulkier ligand can often favor the desired C-N bond formation.[3]
-
Ensure the base is pure and anhydrous.
-
By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivatives for applications in drug discovery and materials science.
References
use of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a building block in synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors.[1][2][3] The presence of a chlorine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The 2,2,2-trifluoroethoxy group offers distinct advantages, such as increased metabolic stability and altered lipophilicity, which can enhance the pharmacokinetic properties of drug candidates.[4]
These application notes provide detailed protocols for the synthesis and utilization of this compound in common and impactful organic transformations, with a focus on its application in the synthesis of KRAS G12C inhibitors.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.
Experimental Protocol
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF.
-
Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) to the suspension at 0 °C. Stir the mixture for 20 minutes at this temperature.
-
Substrate Addition: Add 2,6-dichloropyrazine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids.[5]
General Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Scheme.
Experimental Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[6]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 20 | 75-85 |
Yields are estimated based on similar transformations and may require optimization.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the pyrazine scaffold with a wide range of amines.
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 equivalent), the amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.
-
Solvent Addition: Add toluene.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Application in the Synthesis of KRAS G12C Inhibitor Analogues
This compound is a valuable building block for the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).[7][8][9] The pyrazine core can be elaborated to construct the complex heterocyclic systems present in these drugs.
The following scheme illustrates a potential synthetic route to a key intermediate for a Sotorasib analogue, utilizing this compound.
Caption: Synthesis of a KRAS Inhibitor Analogue Core.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of compounds derived from this compound.
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive handle for cross-coupling and the beneficial properties of the trifluoroethoxy group make it an attractive starting material for the development of novel therapeutics. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Derivatization of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific pyrazine derivative, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, represents a valuable starting material for the synthesis of compound libraries aimed at drug discovery. The presence of a chlorine atom at the 2-position provides a reactive handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse chemical functionalities. Furthermore, the 2,2,2-trifluoroethoxy group at the 6-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds, such as lipophilicity and binding affinity.[1] This document provides detailed protocols for the derivatization of this key intermediate via three common and robust synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Data Presentation: Representative Derivatization Reactions
The following table summarizes typical quantitative data for the derivatization of this compound using the protocols detailed below. These values are representative and may vary depending on the specific coupling partner and reaction optimization.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) | Typical Purity (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrazine | 85-95 | >95 |
| Buchwald-Hartwig Amination | Morpholine | 2-(Morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)pyrazine | 80-90 | >95 |
| Nucleophilic Aromatic Substitution (SNAr) | Benzylamine | 2-(Benzylamino)-6-(2,2,2-trifluoroethoxy)pyrazine | 75-85 | >95 |
Experimental Workflow for Library Synthesis
The following diagram illustrates a general workflow for the parallel synthesis of a small compound library from this compound.
Caption: Workflow for parallel library synthesis.
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Reagents should be of high purity and sourced from reputable chemical suppliers.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[2][3][4][5][6]
Diagram of Suzuki-Miyaura Coupling Pathway
References
- 1. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][3] The pyrazine scaffold is a privileged structure in the design of kinase inhibitors, primarily due to the ability of its nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases.[4][5] This document provides detailed application notes and protocols for the potential use of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a starting fragment or scaffold in the design and synthesis of novel kinase inhibitors. While specific data for this exact compound is not extensively available in the public domain, this guide extrapolates its potential based on the well-established roles of its constituent chemical features in medicinal chemistry and kinase inhibitor design.
The this compound molecule combines three key features: a pyrazine core for hinge-binding, a chloro group that acts as a versatile synthetic handle for introducing diversity, and a trifluoroethoxy group which can enhance metabolic stability and modulate physicochemical properties.
Application Notes
The design of kinase inhibitors often starts with a core scaffold that can be chemically modified to achieve high potency and selectivity. This compound presents itself as a promising starting point for several reasons:
-
Pyrazine Core: The pyrazine ring is a well-established "hinge-binder" that mimics the adenine core of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[5] This interaction is a common feature of many potent kinase inhibitors.
-
Chloro Substituent as a Synthetic Handle: The chlorine atom at the 2-position of the pyrazine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of chemical moieties to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of inhibitor potency and selectivity.
-
Trifluoroethoxy Group for Improved Drug-like Properties: The 2,2,2-trifluoroethoxy group offers several advantages over non-fluorinated analogs. The carbon-fluorine bond is highly stable to oxidative metabolism, which can lead to an improved pharmacokinetic profile of the final compound.[6] Furthermore, the fluorine atoms can alter the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and target engagement.[6][7]
Logical Relationship for Kinase Inhibitor Development
Caption: Logical workflow for kinase inhibitor development.
Data Presentation
While specific inhibitory data for derivatives of this compound are not available, the following tables summarize the activity of other pyrazine-based kinase inhibitors to provide a contextual understanding of the potential potency of this compound class.
Table 1: Inhibitory Activity of 2,6-disubstituted Pyrazine Derivatives against CK2 and PIM Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 12b [8] | CK2 | 80 |
| 14f [8] | PIM1 | 150 |
| 14f [8] | PIM2 | 200 |
| 14f [8] | PIM3 | 90 |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 1 [7] | Aurora A | 5 |
| Compound 25 [7] | Aurora A | 3 |
Table 3: Inhibitory Activity of Pyrrolo[2,3-e][9][10][11]triazolo[4,3-a]pyrazine-based JAK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 12 [12] | JAK1 | 230 |
| Compound 12 [12] | JAK2 | 450 |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of novel kinase inhibitors derived from the this compound scaffold.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring ATP consumption.[13][14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (derived from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of substrate and ATP (at 2X final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase for its growth and survival.[9][11]
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Sterile, clear-bottom 96-well plates
-
Multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Visualizations
Representative Kinase Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for kinase inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols: Development of Antimicrobial Agents from Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Pyrazine, a nitrogen-containing heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and mycobacterial strains. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazine-based antimicrobial agents, intended to guide researchers in the exploration of this promising class of compounds.
Data Presentation: Antimicrobial Activity of Pyrazine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazine derivatives against a panel of clinically relevant bacteria. This data provides a comparative overview of their potency and spectrum of activity.
Table 1: MIC of Pyrazine-2-Carbohydrazide Derivatives
| Compound Code | Substituent (-R) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | S. typhi (µg/mL) | Reference |
| PH01 | -H | 180 | 180 | >250 | >250 | [1] |
| PH02 | -CH=CH-C₆H₅ | 200 | 180 | >250 | >250 | [1] |
| PH05 | -C₆H₄-2-Cl | >250 | >250 | 200 | >250 | [1] |
| PH06 | -C₆H₄-3-Cl | >250 | >250 | 200 | >250 | [1] |
| PH08 | -C₆H₄-2-NO₂ | 180 | 180 | >250 | >250 | [1] |
| PH12 | -C₆H₄-3-OH | >250 | >250 | >250 | 230 | [1] |
| PH14 | -C₆H₄-4-N(CH₃)₂ | >250 | >250 | >250 | 200 | [1] |
| P4 | -(4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | 6.25 | 6.25 | 50 | - | [2] |
| P10 | -(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 6.25 | 12.5 | 100 | - | [2] |
| Ofloxacin | (Standard) | - | - | - | - | [1] |
| Gentamicin | (Standard) | - | - | - | - | [2] |
Table 2: MIC of Triazolo[4,3-a]pyrazine Derivatives
| Compound Code | S. aureus (µg/mL) | E. coli (µg/mL) | Reference |
| 1a | 64 | 128 | [3] |
| 1f | 64 | 32 | [3] |
| 1i | 64 | 32 | [3] |
| 2c | 64 | 128 | [3] |
| 2e | 32 | 16 | [3] |
| Ampicillin | 32 | 8 | [3] |
Table 3: MIC of Pyrazine-Based Chalcone Derivatives
| Compound | S. aureus (µM) | E. faecium (µM) | E. faecalis (µM) | Reference |
| CH-0y | 15.625 - 62.5 | 31.25 - 62.5 | > Tested Range | [4] |
| CH-0w | 31.25 - 125 | 62.5 | 62.5 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazine-2-Carbohydrazide Derivatives
This protocol describes a general two-step synthesis of pyrazine-2-carbohydrazide derivatives, starting from pyrazinamide.[1][5]
Step 1: Synthesis of Pyrazinoic Acid Hydrazide
-
Hydrolysis of Pyrazinamide: To a solution of pyrazinamide (0.1 mol) in an appropriate solvent, add a solution of a suitable base (e.g., NaOH). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the pyrazinoic acid. Filter, wash with cold water, and dry the product.
-
Esterification: Dissolve the obtained pyrazinoic acid in ethanol and add a few drops of concentrated sulfuric acid. Reflux the mixture for 24 hours.
-
Hydrazinolysis: To the ethanolic solution of the pyrazinoate, add hydrazine hydrate (3.0 mol) and reflux for an additional 8 hours. Distill off the excess solvent to obtain the crude pyrazinoic acid hydrazide. Recrystallize the product from aqueous ethanol.
Step 2: Synthesis of Pyrazine-2-Carbohydrazide Derivatives (Schiff Bases)
-
Dissolve the synthesized pyrazinoic acid hydrazide (0.05 mol) in 10 mL of ethanol.
-
To this solution, add a solution of the desired aromatic or substituted aldehyde (0.05 mol) in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
After cooling the mixture, the precipitate formed is filtered, dried, and recrystallized from aqueous ethanol to yield the final pyrazine-2-carbohydrazide derivative.
Protocol 2: General Synthesis of Pyrazine-Based Chalcones
This protocol outlines the synthesis of pyrazine-based chalcones via a Claisen-Schmidt condensation.[6][7]
Step 1: Synthesis of 1-(5-Alkylpyrazin-2-yl)ethan-1-one
-
Radical Alkylation: Subject pyrazine-2-carbonitrile to a Minisci radical alkylation with the desired aliphatic acid in the presence of silver nitrate and ammonium persulfate in an aqueous solution at 80 °C to obtain the corresponding 5-alkylpyrazine-2-carbonitrile.
-
Grignard Reaction: Convert the 5-alkylpyrazine-2-carbonitrile to 1-(5-alkylpyrazin-2-yl)ethan-1-one using a Grignard reaction with methylmagnesium iodide in diethyl ether.
Step 2: Claisen-Schmidt Condensation
-
Dissolve the 1-(5-alkylpyrazin-2-yl)ethan-1-one (1 part) and a substituted benzaldehyde (1 part) in pyridine.
-
Add diethylamine as a catalyst and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired pyrazine-based chalcone.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method
This protocol details the procedure for determining the MIC of the synthesized pyrazine derivatives against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Mandatory Visualizations
Diagram 1: General Synthesis Workflow for Pyrazine-2-Carbohydrazide Derivatives
Caption: Synthesis of Pyrazine-2-Carbohydrazide Derivatives.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Diagram 3: Proposed Mechanism of Action - Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Some novel pyrazine derivatives, particularly triazolopyrazines, are proposed to exert their antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Pyrazine Derivatives.
Conclusion
Pyrazine derivatives represent a versatile and promising class of antimicrobial agents. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and understand the mechanisms of these compounds. Further exploration and optimization of the pyrazine scaffold could lead to the development of novel antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 4. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a key intermediate in the development of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structure strongly suggests its role as a building block in the synthesis of a variety of potential herbicides, fungicides, and insecticides. The trifluoroethoxy group is a common feature in modern agrochemicals, often enhancing metabolic stability and biological activity.
The primary synthetic route involving this intermediate is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles to introduce diverse functional groups, leading to the generation of extensive chemical libraries for biological screening.
Synthesis of the Intermediate
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[1] This reaction is typically carried out in the presence of a strong base to deprotonate the alcohol, forming a more potent nucleophile.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, 2,2,2-trifluoroethanol (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Agrochemical Synthesis: Nucleophilic Aromatic Substitution with Amines
A primary application of this compound in agrochemical discovery is its reaction with various amines to generate a library of 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivatives. These derivatives can then be screened for herbicidal, fungicidal, or insecticidal activity. The pyrazine core is a well-established scaffold in a number of bioactive molecules.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-6-(2,2,2-trifluoroethoxy)pyrazine Derivatives
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine derivatives)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk tube are added this compound (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (1.5 equivalents), palladium catalyst (e.g., 2 mol% Pd2(dba)3), and ligand (e.g., 4 mol% Xantphos).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is washed with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative.
Data Presentation
The following table summarizes representative data for the synthesis of a hypothetical 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative.
| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | 18 | 85 | >98 |
| 2 | 4-Fluoroaniline | 16 | 88 | >99 |
| 3 | Morpholine | 12 | 92 | >99 |
| 4 | Piperidine | 12 | 90 | >98 |
Visualizations
Synthetic Workflow Diagram
References
Gram-Scale Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the preparation of substituted pyrazines.
Introduction
Substituted pyrazines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoroethoxy group can enhance metabolic stability and modify the physicochemical properties of the parent molecule, making this compound a key building block for the synthesis of novel bioactive compounds. This protocol details a reliable method for its preparation on a gram scale, starting from commercially available reagents.
Reaction Scheme
The synthesis proceeds via the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Silica gel for column chromatography (230-400 mesh)
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
2,2,2-Trifluoroethanol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Addition of Reagents: To the flask, add sodium hydride (1.2 eq). Carefully wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2,2,2-trifluoroethanol (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the 2,2,2-trifluoroethanol solution to the sodium hydride suspension at 0 °C via the addition funnel. Stir for 30 minutes at this temperature to form the sodium trifluoroethoxide.
-
Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.[1]
-
Combine the organic layers and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1][2]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 5g scale) | Equivalents |
| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 0.0336 | 1.0 |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 0.0370 | 1.1 |
| Sodium Hydride (60%) | NaH | 24.00 | 0.0403 | 1.2 |
| This compound (Product) | C₆H₄ClF₃N₂O | 212.56 | - | - |
Table 2: Expected Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow solid or oil | Analogy with similar substituted pyrazines.[1] |
| Boiling Point | ~210-230 °C at 760 mmHg | Analogy with similar substituted pyrazines. |
| Melting Point | Not readily available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in water. | General solubility of similar organic compounds.[1] |
Table 3: Spectroscopic Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyrazine ring, quartet for the -OCH₂- group coupled to the fluorine atoms. |
| ¹³C NMR | Peaks corresponding to the pyrazine ring carbons, the -OCH₂- carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A triplet for the -CF₃ group coupled to the adjacent methylene protons. |
| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
Visualizations
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
2,6-Dichloropyrazine and 2,2,2-trifluoroethanol are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This protocol provides a comprehensive guide for the gram-scale synthesis of this compound. By following these detailed steps, researchers can reliably produce this key intermediate for further applications in drug discovery and development. The methodology is based on established chemical principles and can be adapted for larger-scale production with appropriate modifications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and logical method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base.[1] The pyrazine ring is electron-deficient, which facilitates the attack by the trifluoroethoxide nucleophile.
Q2: Why is a strong base necessary for this reaction?
A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the 2,2,2-trifluoroethanol. This generates the corresponding trifluoroethoxide anion, which is a much more potent nucleophile for the subsequent aromatic substitution reaction.
Q3: What are the key factors influencing the yield of this synthesis?
Several factors can significantly impact the reaction yield:
-
Purity of Reagents and Solvent: The use of anhydrous solvents and dry reagents is crucial, especially when using bases like sodium hydride, which reacts violently with water.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant side product formation.
-
Choice of Base and Solvent: The selection of the base and solvent system can affect the solubility of the reactants and the rate of the reaction.
-
Stoichiometry of Reactants: The molar ratio of the reactants, particularly the base and the alcohol, should be optimized to favor the monosubstituted product and minimize the formation of the disubstituted byproduct.
Q4: What are the expected major side products in this synthesis?
The primary side products to anticipate are:
-
Unreacted 2,6-dichloropyrazine: This can result from an incomplete reaction.
-
2,6-bis(2,2,2-trifluoroethoxy)pyrazine: This disubstituted product can form if an excess of the nucleophile is used or if the reaction conditions favor a second substitution.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] This allows for the identification of the starting material, the desired product, and any significant byproducts, helping to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base. Consider switching to a different base (e.g., from t-BuOK to NaH). |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Poor quality of starting materials. | Use freshly purified starting materials and ensure the solvent is anhydrous. | |
| Formation of Significant Amounts of Disubstituted Byproduct | Excess of 2,2,2-trifluoroethanol or base. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alcohol and base. |
| Reaction time is too long or temperature is too high. | Monitor the reaction closely by TLC and quench it once the formation of the desired product is maximized. Consider running the reaction at a lower temperature. | |
| Presence of Unreacted 2,6-dichloropyrazine | Insufficient reaction time or temperature. | Extend the reaction time or gradually increase the temperature while monitoring for the formation of the disubstituted byproduct. |
| Insufficient amount of base or nucleophile. | Ensure at least one equivalent of the base and alcohol are used. | |
| Complex Mixture of Products | Degradation of starting materials or product. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Use milder workup conditions if the product is sensitive to acid or base. |
| Side reactions with the solvent. | Choose an appropriate anhydrous, aprotic solvent such as THF or DMF. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on general procedures for nucleophilic aromatic substitution on dichloropyrazines.[2][3]
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with 2,6-Dichloropyrazine: To the solution of the sodium trifluoroethoxide, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.[2]
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are unreactive towards the strong base. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base suitable for deprotonating alcohols. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic deprotonation, followed by room temperature to drive the substitution. |
| Reaction Time | 12 - 24 hours | Typical duration for SNAr reactions; should be optimized by monitoring. |
| Work-up | Quenching with NH4Cl(aq) | A mild method to neutralize the excess base. |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,6-Dichloropyrazine | C4H2Cl2N2 | 148.98 | White to off-white solid |
| 2,2,2-Trifluoroethanol | C2H3F3O | 100.04 | Colorless liquid |
| This compound | C6H4ClF3N2O | 212.56 | Expected to be a solid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is column chromatography using silica gel as the stationary phase and a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2][3]
Q2: What are the likely impurities I might encounter in my crude sample?
A2: Based on the likely synthesis via nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol, the primary impurities are:
-
2,6-Dichloropyrazine: The unreacted starting material, which is less polar than the desired product.
-
2,6-bis(2,2,2-trifluoroethoxy)pyrazine: The di-substituted byproduct, which is typically more polar than the desired product.
-
Residual solvents from the reaction and workup.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored using Thin Layer Chromatography (TLC).[3] Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in a solvent system similar to the one used for the column. The spots can be visualized under UV light. This allows for the identification of fractions containing the pure product, mixed fractions, and fractions containing only impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The solvent system (mobile phase) is not optimized. | Adjust the solvent gradient: If the product and a less polar impurity (e.g., 2,6-dichloropyrazine) are co-eluting, decrease the initial concentration of the more polar solvent (ethyl acetate) in your gradient. For co-elution with a more polar impurity, a shallower gradient towards the end of the elution might be necessary.[1] |
| The column is overloaded with the crude sample. | Reduce the sample load: As a general guideline, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[4][5] | |
| The silica gel has too low a surface area for a difficult separation. | Use high-performance silica gel: Silica gel with a higher surface area can provide better resolution for closely eluting compounds.[6] | |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the product. | Increase the polarity of the mobile phase: Gradually increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. If the product is still retained, consider a more polar solvent system. |
| The product may have decomposed on the silica gel. | Test for stability: Before running a large-scale column, perform a small-scale test by spotting the compound on a TLC plate and letting it sit for a few hours to see if degradation occurs. If the compound is acid-sensitive, the silica gel can be deactivated by pre-eluting the column with a solvent mixture containing a small amount of triethylamine. | |
| Cracked or Channeled Silica Bed | The silica gel was not packed properly. | Ensure proper packing: Pack the column using a slurry method to ensure a homogenous and dense bed. Avoid letting the solvent level drop below the top of the silica gel at any point during the packing or running of the column. |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the initial polarity of the mobile phase: Start with a lower percentage of ethyl acetate in hexane to increase the retention of the compound on the column. |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just above the sand layer.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity by analytical methods such as NMR or GC-MS.
Data Presentation
The following tables provide illustrative data for a typical purification. Actual results may vary.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate |
| Elution Type | Gradient |
| Column Dimensions | 40 mm x 400 mm |
| Silica Gel Mass | ~100 g |
| Crude Sample Load | ~2 g |
Table 2: Illustrative Gradient Elution Profile
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 98 | 2 | 200 mL | Elute non-polar impurities |
| 2 | 95 | 5 | 400 mL | Elute the product |
| 3 | 80 | 20 | 200 mL | Elute more polar impurities |
Table 3: Estimated Rf Values (Illustrative)
| Compound | Mobile Phase (Hexane:EtOAc) | Estimated Rf Value |
| 2,6-Dichloropyrazine | 9:1 | ~0.6 |
| This compound | 9:1 | ~0.4 |
| 2,6-bis(2,2,2-trifluoroethoxy)pyrazine | 9:1 | ~0.2 |
Note: These Rf values are estimates and should be determined experimentally using TLC before performing column chromatography.
Visualizations
References
Technical Support Center: Synthesis of Substituted Pyrazines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazines. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides practical solutions and answers to specific issues that may arise during the synthesis of substituted pyrazines.
Question 1: Why is the yield of my substituted pyrazine synthesis consistently low, and how can I improve it?
Answer:
Low yields in pyrazine synthesis are a common issue stemming from several factors. Key areas to investigate include:
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine. If this oxidation is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure adequate aeration or consider using a mild oxidizing agent.
-
Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, are crucial for maximizing yield. Harsh reaction conditions can lead to the degradation of the final product. A systematic optimization of these parameters is often necessary. For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can participate in unwanted side reactions, consuming reactants and reducing the yield of the desired product. It is advisable to use highly purified starting materials.
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps. Multiple extractions with a suitable solvent may be necessary to fully recover the pyrazine derivative from the reaction mixture.[1]
Question 2: I am observing the formation of imidazole derivatives as byproducts in my reaction. What causes this and how can it be prevented?
Answer:
The formation of imidazole byproducts is a known side reaction in certain pyrazine syntheses, particularly when using specific starting materials and conditions. Imidazoles and pyrazines can be difficult to separate due to their similar polarities.
-
Reaction Pathway: This side reaction can occur during the condensation of α-dicarbonyl compounds with 1,2-diamines. The reaction mechanism can sometimes favor the formation of the five-membered imidazole ring over the six-membered pyrazine ring.
-
Minimization Strategies:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can favor pyrazine formation.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Experimenting with different solvents may reduce imidazole formation. For instance, when using hexane as the extraction solvent, no imidazole derivatives were extracted with the pyrazines in certain cases.[2] However, using MTBE or ethyl acetate resulted in the co-extraction of 4-methyl imidazole.[2]
-
Purification: If imidazole byproducts are formed, they can often be removed using column chromatography on silica gel, as they tend to be more polar than the corresponding pyrazines.[2]
-
Question 3: My reaction mixture is turning dark, and I am isolating colored impurities. What is the cause and how can I obtain a cleaner product?
Answer:
The formation of colored impurities is often due to side reactions such as aldol condensation or air oxidation of sensitive intermediates.
-
Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly colored, polymeric byproducts.[1] Using purified, aldehyde-free solvents and starting materials is crucial.
-
Air Oxidation: Some reaction intermediates in pyrazine synthesis are sensitive to air oxidation, which can lead to the formation of complex, colored side products.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of substituted pyrazines.
Table 1: Effect of Solvent on the Dehydrogenative Coupling of 2-Phenylglycinol
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 150 | 24 | 99 |
| 2 | THF | 150 | 24 | 90 |
| 3 | 1,4-Dioxane | 150 | 24 | 95 |
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), KH (3 mol %). Yields determined by GC-MS.[3][4]
Table 2: Effect of Base on the Dehydrogenative Coupling of 2-Phenylglycinol
| Entry | Base (3 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KH | 150 | 24 | 99 |
| 2 | NaOEt | 150 | 24 | 81 |
| 3 | tBuOK | 150 | 24 | 15 |
| 4 | NaOMe | 150 | 24 | 10 |
| 5 | None | 150 | 24 | Trace |
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), in toluene. Yields determined by GC-MS.[1][3]
Table 3: Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide in Various Solvents
| Solvent | log P | Yield (%) |
| Methanol | -0.77 | <10 |
| Ethanol | -0.31 | ~30 (with byproducts) |
| Isopropanol | 0.05 | ~40 (with byproducts) |
| Isobutanol | 0.8 | ~50 (with byproducts) |
| tert-Amyl alcohol | 1.1 | >90 |
| Acetonitrile | -0.34 | <20 |
| Dichloromethane | 1.25 | <10 |
| DMSO | -1.35 | <5 |
| THF | 0.46 | <15 |
| 2-MeTHF | 1.1 | <20 |
Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), Lipozyme® TL IM (870 mg), 45 °C, 20 min residence time in a continuous-flow reactor.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of variously substituted pyrazines.
1. Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling of β-Amino Alcohols [3][4]
This protocol describes a general procedure for the synthesis of symmetrical 2,5-disubstituted pyrazines.
-
Materials:
-
β-Amino alcohol (e.g., 2-phenylglycinol, 0.5 mmol)
-
Manganese pincer complex catalyst (2 mol %)
-
Potassium hydride (KH) (3 mol %)
-
Toluene (anhydrous, 2 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the β-amino alcohol, manganese pincer complex, and potassium hydride.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.
-
2. Synthesis of 2,3,5-Trisubstituted Pyrazines using a Nickel-Catalyzed Kumada–Corriu Cross-Coupling [2]
This protocol outlines a key step in the synthesis of a trisubstituted pyrazine, demonstrating the utility of cross-coupling reactions.
-
Materials:
-
2-Chloro-3,5-disubstituted pyrazine (1.0 eq)
-
3-Methylbutylmagnesium bromide (Grignard reagent, ~1.2 eq)
-
Ni(dppp)Cl₂ (Nickel catalyst, ~5 mol %)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of the 2-chloro-3,5-disubstituted pyrazine in anhydrous THF at 0 °C under an inert atmosphere, add the Ni(dppp)Cl₂ catalyst.
-
Slowly add the 3-methylbutylmagnesium bromide solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. General Procedure for the Synthesis of Tetrasubstituted Pyrazines from 1,2-Diketones and 1,2-Diamines [6][7]
This protocol provides a versatile one-pot method for synthesizing tetrasubstituted pyrazines.
-
Materials:
-
1,2-Diketone (e.g., benzil, 2 mmol)
-
1,2-Diamine (e.g., ethylenediamine, 2 mmol)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount, e.g., 10 mg, 0.08 mmol)
-
Aqueous methanol (3 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 1,2-diketone in aqueous methanol and stir until homogeneous.
-
Add the 1,2-diamine and a catalytic amount of t-BuOK to the solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of substituted pyrazines.
Caption: A generalized workflow for the synthesis of substituted pyrazines.
Caption: Troubleshooting guide for addressing low yields in pyrazine synthesis.
Caption: A typical purification workflow for substituted pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chlorinated pyrazines. The following information is designed to help overcome common challenges and optimize reaction conditions for this often-recalcitrant class of substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with a chlorinated pyrazine resulting in low to no yield?
A1: Low or no product formation is a common challenge when working with chloropyrazines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3][4]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient and can fail to produce any coupled product.[5] You must use a more active catalytic system.
-
Recommendation: Switch to highly active, electron-rich, and sterically bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These promote the formation of the active monoligated palladium(0) species required for the challenging C-Cl bond activation.[1] Specialized catalysts like palladium(II) ONO pincer complexes have also shown superior activity for 2-chloropyrazine couplings, even at very low catalyst loadings (0.01 mol%).[4][7]
-
-
Assess the Base: The base is critical for activating the boronic acid for the transmetalation step.[3][8] Its strength, solubility, and composition are key factors.
-
Recommendation: Screen several bases. For challenging chlorides, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1] If using an anhydrous system with K₃PO₄, adding a small, controlled amount of water may be necessary for it to function effectively.[6][9]
-
-
Optimize the Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Increase Reaction Temperature: Chloropyrazines often require higher temperatures to overcome the activation energy for oxidative addition.
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[6]
Q2: I'm observing significant side products. How can I minimize their formation?
A2: The primary side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of either the boronic acid or the chloropyrazine. These are often exacerbated by non-optimized conditions.[8][10]
Troubleshooting Steps:
-
Protodeboronation (Pyrazine-H Formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, replacing the boron group with a hydrogen atom.[3][8]
-
Recommendation: Use high-purity, fresh boronic acid. If protodeboronation is persistent, consider switching to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[8] Using a weaker or less nucleophilic base can sometimes mitigate this issue.[1]
-
-
Homocoupling (Pyrazine-Pyrazine or Ar-Ar Formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
Data Presentation: Optimizing Reaction Components
The following tables summarize starting conditions and yields from studies on chloropyrazines and similar challenging heteroaryl chlorides to guide optimization.
Table 1: Effect of Catalyst & Ligand on Suzuki Coupling Yield Reaction Conditions: Substrate (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base, Solvent, Temp, Time.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Notes & Reference |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Failed | Ineffective for chloropyrazine.[5] |
| PdCl₂(dppb) (3%) | - | Na₂CO₃ (2.0) | DME | 80 | 85 | dppb ligand is crucial for success.[5] |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High | Buchwald systems are highly effective for aryl chlorides.[1][6] |
| Pd(II) ONO pincer (0.01%) | PPh₃ (0.01%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | High | Highly active catalyst, works at very low loading.[4][7] |
| Pd₂(dba)₃ (2%) | - | K₂CO₃ (2.0) | Dioxane | 100 | <5 | Inefficient without a suitable ligand.[10] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), Phenylboronic Acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min (microwave).
| Base (1.5 mmol) | Solvent (6 mL) | Yield (%) | Notes & Reference |
| K₂CO₃ | 1,4-Dioxane | 71 | Good yield with standard carbonate base.[3] |
| K₂CO₃ | Toluene | 65 | Slightly lower yield in Toluene.[3] |
| K₂CO₃ | DMF | 58 | Lower yield in DMF.[3] |
| K₂CO₃ | Acetonitrile | 43 | Acetonitrile is less effective.[3] |
| Cs₂CO₃ | 1,4-Dioxane | 75 | Cesium carbonate can offer improved yields.[1] |
| K₃PO₄ | 1,4-Dioxane | 78 | Potassium phosphate is often superior for chlorides.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki Coupling of Chloropyrazines
This protocol provides a robust starting point for optimization.
-
Materials:
-
Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrazine, arylboronic acid, and potassium phosphate.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[11]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol can significantly reduce reaction times.[3]
-
Materials:
-
Chloropyrazine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture, 6 mL total volume)
-
-
Procedure:
-
Setup: To a microwave reaction vial, add the chloropyrazine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[3]
-
Solvent: Add the 1,4-dioxane/water solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
challenges in the scale-up of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and logical synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent.[1]
Q2: What are the critical safety precautions when using sodium hydride?
A2: Sodium hydride (NaH) is a powerful reducing agent that is highly reactive and can ignite spontaneously in air, especially in humid conditions.[2][3] It reacts violently with water, releasing flammable hydrogen gas, which can ignite.[2][3][4] All reactions involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Commercially available NaH is often a dispersion in mineral oil, which is safer to handle.[5] The mineral oil can be removed by washing with a dry, non-reactive solvent like pentane or hexane, but the resulting pure NaH is significantly more pyrophoric.[4][5]
Q3: What are the potential impurities in the final product?
A3: Potential impurities include unreacted 2,6-dichloropyrazine, the di-substituted byproduct 2,6-bis(2,2,2-trifluoroethoxy)pyrazine, and potentially oxidized byproducts. The formation of the di-substituted impurity is more likely if an excess of the sodium trifluoroethoxide is used.[6]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The final product should be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[6][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive sodium hydride due to improper storage or handling. 2. Presence of moisture in the reaction. 3. Insufficient reaction temperature or time. 4. Poor quality starting materials. | 1. Use fresh, properly stored sodium hydride. Consider washing the NaH dispersion to remove the mineral oil if necessary, following strict safety protocols. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. 4. Verify the purity of 2,6-dichloropyrazine and 2,2,2-trifluoroethanol. |
| Formation of Significant Byproducts | 1. Formation of 2,6-bis(2,2,2-trifluoroethoxy)pyrazine due to over-addition of the nucleophile. 2. Degradation of starting materials or product due to excessive heat. | 1. Carefully control the stoichiometry. Add the sodium salt of 2,2,2-trifluoroethanol slowly to the solution of 2,6-dichloropyrazine. 2. Maintain the recommended reaction temperature and avoid localized heating. |
| Difficulties in Product Purification | 1. Similar polarity of the product and the starting material (2,6-dichloropyrazine). 2. Presence of the di-substituted byproduct. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to separate the product from the less polar 2,6-dichloropyrazine.[6] 2. The di-substituted product is typically more polar and will elute later during column chromatography.[6] Recrystallization might also be an effective purification method if a suitable solvent system is identified.[6] |
| Scale-up Challenges: Runaway Reaction | 1. Poor heat dissipation on a larger scale. 2. Rapid addition of reagents. | 1. Ensure the reactor has adequate cooling capacity. 2. Add the sodium hydride portion-wise or as a slurry, and control the addition rate of the 2,2,2-trifluoroethanol to manage the exotherm. |
| Scale-up Challenges: Hydrogen Gas Evolution | 1. The reaction of NaH with 2,2,2-trifluoroethanol generates hydrogen gas. | 1. The reactor must be equipped with a proper venting system to safely manage the hydrogen evolution. Maintain a constant inert gas purge. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,6-Dichloropyrazine
-
Sodium hydride (60% dispersion in mineral oil)
-
2,2,2-Trifluoroethanol
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hexanes (for washing NaH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous hexanes. Stir for 10-15 minutes, then stop stirring and allow the NaH to settle. Remove the hexanes via cannula. Repeat this washing step twice to remove the mineral oil. Dry the NaH under a stream of nitrogen.
-
Formation of Sodium 2,2,2-trifluoroethoxide: Add anhydrous DMF (or THF) to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Aromatic Substitution: In a separate flame-dried flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF (or THF). Slowly add this solution to the prepared sodium 2,2,2-trifluoroethoxide suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by ethanol, and finally water.[5] Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[7]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6][7]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 2. Sodium hydride - Wikipedia [en.wikipedia.org]
- 3. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at the 2-position is the primary site for substitution. The electron-withdrawing nature of both the pyrazine nitrogens and the 2,2,2-trifluoroethoxy group further activates the C-Cl bond towards nucleophilic attack.
Common reactions for this substrate include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with primary or secondary amines.[2]
-
Q2: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen.[3] For long-term stability, refrigeration at 2-8 °C in a dry, well-ventilated area is advisable.[3]
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway to be aware of is hydrolysis. The chloro group on the electron-deficient pyrazine ring is susceptible to hydrolysis, which would result in the formation of the corresponding 2-hydroxy-6-(2,2,2-trifluoroethoxy)pyrazine.[3] This can be accelerated by the presence of moisture and basic or acidic conditions.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q: I am experiencing low to no product formation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A: Low reactivity is a common challenge with aryl chlorides in Suzuki-Miyaura couplings due to the strong carbon-chlorine bond, which makes the oxidative addition step in the catalytic cycle more difficult.[4][5] The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can further influence reactivity. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like XPhos Pd G3. | Aryl chlorides require highly active catalysts to facilitate the difficult oxidative addition step.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often effective for challenging couplings.[4] |
| Solvent | Anhydrous, degassed dioxane/water (e.g., 10:1) or toluene/water. | A protic co-solvent is often necessary to dissolve the base and facilitate transmetalation.[4] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5] |
Issue 2: Failure in Buchwald-Hartwig Amination Reactions
Q: My Buchwald-Hartwig amination of this compound is not proceeding. What should I consider?
A: Similar to Suzuki couplings, the C-Cl bond of your substrate can be challenging to activate in Buchwald-Hartwig aminations.[6] Catalyst selection, base, and reaction conditions are critical for success.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Strategies for Buchwald-Hartwig Amination
| Problem | Possible Cause | Recommended Solution |
| No Reaction | Catalyst Inactivity: The chosen ligand may not be suitable for activating the C-Cl bond. | Switch to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[7] |
| Ineffective Base: The base may not be strong enough to deprotonate the amine or the resulting amine salt may inhibit the catalyst. | Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.[7] | |
| Low Conversion | Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition. | Increase the reaction temperature, typically in the range of 80-120 °C. |
| Catalyst Poisoning: The amine substrate or impurities may be coordinating too strongly to the palladium center. | Increase catalyst loading. Ensure high purity of starting materials. | |
| Side Reactions | Hydrodehalogenation: Reduction of the starting material (Ar-Cl to Ar-H). | This can sometimes occur as a competing pathway. Optimizing the ligand and base combination can help minimize this. |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., dioxane/water, 10:1, 0.1 M).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Track the reaction's progress using TLC, LC-MS, or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
analytical methods for assessing the purity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying purity and identifying non-volatile impurities. GC-MS is highly effective for identifying volatile impurities and confirming the identity of the main component. NMR provides crucial structural confirmation and can be used for quantitative analysis (qNMR).
Q2: How can I confirm the chemical structure of this compound?
A2: The most definitive method for structural confirmation is a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyrazine ring.[1] Mass spectrometry will determine the molecular weight and provide a fragmentation pattern that is characteristic of the molecule's structure.[2][3]
Q3: What are the potential impurities I should look for in a sample of this compound?
A3: Potential impurities could include starting materials such as 2,6-dichloropyrazine, byproducts from the synthesis such as isomers or di-substituted products, and degradation products. The specific impurities will depend on the synthetic route employed. It is also possible to have residual solvents from the purification process.
Q4: Can I use UV-Vis spectrophotometry for purity analysis?
A4: While UV-Vis spectrophotometry can confirm the presence of the pyrazine chromophore, it is not a suitable method for assessing purity on its own. This is because many potential impurities may have similar UV-Vis absorption profiles, making it difficult to distinguish them from the main compound. However, a UV-Vis detector is a standard component of an HPLC system and is used for quantification in that context.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: My chromatogram shows unexpected peaks.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase can appear as peaks, especially in gradient elution.[4] Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.
-
Sample Contamination: The sample may contain impurities from the synthesis or degradation. Review the synthetic route to anticipate potential byproducts.
-
Carryover from Previous Injection: If a high-concentration sample was followed by a low-concentration one, carryover can occur.[5] Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
Degradation on Column: The analyte may be unstable under the analytical conditions. Check the pH and temperature stability of the compound.
-
Issue 2: I am seeing poor peak shape (e.g., tailing, fronting, or split peaks).
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.[6] Reduce the injection volume or the sample concentration.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: The stationary phase may be deteriorating. Try flushing the column or, if necessary, replace it.
-
Presence of Co-eluting Impurities: A hidden impurity shoulder can cause apparent peak tailing. Modify the mobile phase composition or gradient to improve resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: The peak for my compound is not appearing or has a very low intensity.
-
Possible Causes & Solutions:
-
Inlet Contamination: Active sites in the inlet liner can cause adsorption or degradation of the analyte.[7] Replace the inlet liner and septum.
-
Improper Oven Temperature Program: The compound may not be eluting from the column. Optimize the temperature program, ensuring the final temperature is high enough to elute the compound.
-
Analyte Degradation: The compound may be thermally labile. Try using a lower injector temperature.
-
Ion Source Contamination: A dirty ion source can lead to poor sensitivity.[7] The ion source may require cleaning.
-
Issue 2: The mass spectrum shows unexpected ions or a high background.
-
Possible Causes & Solutions:
-
Column Bleed: At high temperatures, the stationary phase can degrade and produce a characteristic background spectrum. Use a column with a lower bleed profile or operate within the column's recommended temperature range.
-
Air Leak: Leaks in the system can introduce nitrogen, oxygen, and water, leading to characteristic ions (m/z 28, 32, 18) and a high background. Check all fittings and seals for leaks.
-
Contamination: Phthalates and other common contaminants can be introduced from solvents, glassware, or plasticware.[5] Ensure meticulous cleaning of all materials.
-
Experimental Protocols
HPLC Method for Purity Assessment
A reverse-phase HPLC method is generally suitable for analyzing pyrazine derivatives.[1]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL |
GC-MS Method for Impurity Identification
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) |
NMR Spectroscopy for Structural Confirmation
| Parameter | Recommended Condition |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Experiments | ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
Visualizations
Caption: Workflow for HPLC-based purity analysis.
Caption: Workflow for GC-MS based impurity identification.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information provided addresses common challenges, particularly concerning the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most logical and common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride (NaH).
The primary impurities encountered in this synthesis are:
-
Unreacted 2,6-dichloropyrazine: The starting material may not fully react.
-
2,6-bis(2,2,2-trifluoroethoxy)pyrazine: This is a di-substituted byproduct where the trifluoroethoxy group has replaced both chlorine atoms.
-
Byproducts from the degradation of starting materials or solvent: Depending on the reaction conditions, other minor impurities may form.[2]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base and solvent are critical. Harsh conditions can lead to the degradation of the product.[2]
-
Purity of Starting Materials: Impurities in the 2,6-dichloropyrazine or 2,2,2-trifluoroethanol can lead to unwanted side reactions.[2] Ensure the purity of your starting materials before beginning the synthesis.
-
Moisture in the Reaction: The presence of water can quench the strong base (e.g., NaH) and inhibit the reaction. Ensure all glassware is flame-dried and reagents are anhydrous.
To improve the yield, consider optimizing the reaction conditions, such as temperature and reaction time, and ensuring the purity and dryness of all reagents and solvents.
Q3: How can I effectively monitor the progress of the reaction to minimize impurity formation?
A3: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction's progress.[3] By periodically analyzing small aliquots of the reaction mixture, you can determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product while minimizing the formation of the di-substituted byproduct.
Q4: What are the best methods for purifying the crude this compound product?
A4: The most effective purification methods are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from both less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., the di-substituted byproduct) impurities.[4] A silica gel column with a gradient elution system of hexanes and ethyl acetate is a common choice.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization can be a simple and efficient purification method.[4] The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[4]
Troubleshooting Guides
Issue 1: The presence of unreacted 2,6-dichloropyrazine in the final product.
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of base or 2,2,2-trifluoroethanol.
-
Identification: This impurity is less polar than the product and will have a higher Rf value on a TLC plate. It can be confirmed by GC-MS, looking for its characteristic molecular ion peak.[4]
-
Solution:
Issue 2: The formation of the di-substituted byproduct, 2,6-bis(2,2,2-trifluoroethoxy)pyrazine.
-
Cause: This impurity forms when the reaction is allowed to proceed for too long, or if there is a large excess of the nucleophile (2,2,2-trifluoroethoxide).
-
Identification: This byproduct is more polar than the desired product and will have a lower Rf value on a TLC plate. Its presence can be confirmed by GC-MS or LC-MS, where it will show a higher molecular weight corresponding to the addition of a second trifluoroethoxy group.[4]
-
Solution:
-
Carefully control the stoichiometry of the reactants. Use a stoichiometric amount or only a slight excess of 2,2,2-trifluoroethanol.
-
Monitor the reaction closely by TLC or GC-MS and stop it once the formation of the desired product is maximized.
-
Purify via column chromatography; the di-substituted byproduct will elute after the desired product.[4]
-
Quantitative Data
Table 1: Illustrative Impurity Profile under Various Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base (equivalents) | NaH (1.1) | NaH (1.5) | K2CO3 (2.0) |
| Temperature (°C) | 25 | 60 | 80 |
| Time (hours) | 12 | 6 | 24 |
| Yield of Desired Product (%) | 75 | 65 | 40 |
| Unreacted 2,6-dichloropyrazine (%) | 15 | 5 | 30 |
| Di-substituted Byproduct (%) | 5 | 25 | <1 |
| Other Impurities (%) | 5 | 5 | 29 |
This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Add 2,2,2-trifluoroethanol (1.1 equivalents) to the DMF and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2,6-dichloropyrazine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[3]
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound and formation of the di-substituted impurity.
Caption: Troubleshooting workflow for excessive di-substituted byproduct formation.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this and related pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most logical and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[1] The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like alkoxides.[2]
Q2: Are there any alternative synthetic routes to consider?
A2: Yes, alternative strategies can be employed, primarily involving the modification of a pre-functionalized pyrazine ring. One potential alternative involves the synthesis of a pyrazine N-oxide intermediate to strategically install a chlorine atom at the 2-position, which can then be followed by the introduction of the trifluoroethoxy group.[3] Another approach could involve the construction of the pyrazine ring from acyclic precursors, although this is generally more complex for this specific substitution pattern.
Q3: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?
A3: Low yields are a common issue in pyrazine synthesis and can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[4]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical. Screening different conditions can significantly impact the yield.[4] For instance, a stronger base might be required to fully deprotonate the trifluoroethanol.
-
Side reactions: The formation of undesired byproducts, such as the disubstituted pyrazine, can consume starting materials.[4] Careful control of stoichiometry and reaction temperature can help minimize these.
-
Purity of starting materials: Impurities in the 2,6-dichloropyrazine or 2,2,2-trifluoroethanol can lead to unwanted side reactions.[5] Ensure the purity of your reagents before starting the reaction.
Q4: I am observing the formation of multiple products in my reaction mixture. What are they and how can I avoid them?
A4: The most common byproduct in the monosubstitution of dichloropyrazines is the corresponding disubstituted product, in this case, 2,6-bis(2,2,2-trifluoroethoxy)pyrazine. To minimize its formation, you can try the following:
-
Use a stoichiometric amount or a slight excess of 2,2,2-trifluoroethanol relative to 2,6-dichloropyrazine.
-
Slowly add the base or the alkoxide solution to the reaction mixture to maintain a low concentration of the nucleophile.
-
Keep the reaction temperature as low as feasible to favor monosubstitution.
Another possibility is the formation of regioisomers if you are starting with an unsymmetrically substituted dichloropyrazine. The position of the incoming nucleophile is directed by the electronic properties of the existing substituent.[6][7]
Q5: What are the best practices for purifying the final product?
A5: Purification of pyrazine derivatives often involves a combination of techniques:
-
Column Chromatography: This is a very effective method for separating the desired monosubstituted product from unreacted starting material and the disubstituted byproduct.[5] A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure compound.[5]
-
Extraction: An aqueous workup is typically performed to remove the base and other water-soluble impurities before further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Check the purity and activity of 2,6-dichloropyrazine, 2,2,2-trifluoroethanol, and the base. |
| Insufficiently strong base | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the trifluoroethoxide. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.[4] | |
| Formation of Disubstituted Byproduct | Excess nucleophile | Use a 1:1 molar ratio of 2,6-dichloropyrazine to 2,2,2-trifluoroethanol. |
| High reaction temperature | Perform the reaction at a lower temperature to improve selectivity for monosubstitution. | |
| Difficult Purification | Product and impurities have similar polarity | Optimize the eluent system for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.[5] |
| Product is unstable on silica gel | Consider alternative purification methods like recrystallization or preparative HPLC. | |
| Product Degradation | Harsh workup conditions | Use mild acidic or basic solutions during the aqueous workup to avoid degradation of the pyrazine ring.[4] |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine
This is the most direct and common route for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the sodium trifluoroethoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of substituted pyrazines.
References
- 1. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and experimental protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: This substrate presents several challenges. As a chloropyrazine, it is inherently less reactive than its bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] The pyrazine ring is highly electron-deficient, which can influence catalyst activity.[3] Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its function.[1]
Q2: What are the most common types of cross-coupling reactions performed with this substrate?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing chloropyrazines include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or esters.[4]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with amines.[4][5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3][6]
-
Stille Coupling: For forming C-C bonds with organostannanes.[3]
Q3: What general class of catalysts is most effective for this type of substrate?
A3: For electron-deficient and less reactive aryl chlorides like this pyrazine derivative, highly active palladium catalysts are required. Catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to facilitate the difficult oxidative addition step.[1][7] Specialized systems, such as palladium(II) ONO pincer complexes, have also shown superior activity for Suzuki-Miyaura couplings of chloropyrazines.[1][8]
Q4: How does the trifluoroethoxy group affect the reaction?
A4: The 2,2,2-trifluoroethoxy group is a strong electron-withdrawing group. This property further deactivates the pyrazine ring, making oxidative addition more challenging. However, it also makes the pyrazine core more susceptible to nucleophilic aromatic substitution, which can be a competing reaction pathway.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Yield
-
Possible Cause: Inappropriate or insufficiently active catalyst system.
-
Solution: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[9][10] Switch to a more active catalyst system. For Suzuki couplings, consider specialized palladium(II) ONO pincer complexes or combinations like Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][11] For Buchwald-Hartwig aminations, third-generation Buchwald catalysts and ligands are recommended for less reactive aryl chlorides.[1][7]
-
-
Possible Cause: Incorrect base selection.
-
Solution: The base is critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[1][7] For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture are effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required, though weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be effective at higher temperatures.[1][12]
-
-
Possible Cause: Catalyst inhibition or decomposition.
-
Solution: The pyrazine nitrogen atoms can poison the catalyst.[1] Using bulky ligands can shield the palladium center and prevent this coordination.[13] Ensure strict anaerobic conditions (degas solvents and use an inert atmosphere) as oxygen can deactivate the Pd(0) catalyst. High temperatures can also lead to catalyst decomposition.[14]
-
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
Possible Cause: Protodeboronation of the boronic acid (Suzuki coupling).
-
Solution: This side reaction is common with electron-deficient heterocycles.[1] Consider using potassium trifluoroborate salts or boronate esters (e.g., MIDA or pinacol esters) which exhibit higher stability.[1] Using anhydrous conditions and a base like powdered KF can sometimes mitigate this issue.[15]
-
-
Possible Cause: Homocoupling of the boronic acid or aryl halide.
-
Solution: This often points to issues in the catalytic cycle, particularly slow transmetalation or reductive elimination. Re-optimize the ligand, base, and solvent. Sometimes, changing the order of reagent addition can suppress homocoupling.[3]
-
Problem 3: Reaction Stalls or is Sluggish
-
Possible Cause: Low reactivity of the C-Cl bond.
-
Solution: Increase the reaction temperature, but be mindful of catalyst and substrate stability.[7] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields, particularly in Suzuki couplings.[3] Ensure the catalyst loading is adequate; for challenging substrates, a higher loading (e.g., 2-5 mol%) may be necessary.
-
Experimental Protocols & Data
The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-5 mol%), and the base (2.0-3.0 equiv.).[1][4]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[1][4]
-
Reaction Execution: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 75-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5x relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried vial.
-
Substrate Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction Execution: Seal the vial and heat with stirring to the required temperature (e.g., 80-110 °C) for the necessary time.[14]
-
Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura coupling.
Data Tables: Representative Catalyst Systems
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrazines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Citation(s) |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos / RuPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | [1][11] |
| PdCl₂ | None | Na₂CO₃ / NBu₄Br | Toluene/H₂O (5:1) | 75 | [4] |
| Pd(II) ONO Pincer Complex | (internal) | K₂CO₃ | Toluene/H₂O | 100 | [1][8] |
| Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃ | DME/H₂O | 80 | [3] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Citation(s) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80 | [16] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 - 90 | [14] |
| G3/G4 Precatalysts | BrettPhos / RuPhos | NaOt-Bu / LHMDS | Toluene / Dioxane | RT - 100 | [1][7] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Chloropyrazines
| Catalyst / Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Citation(s) |
| [Pd(allyl)Cl]₂ | CuI | PPh₃ | Et₃N | Dioxane | 80 | [3] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ (internal) | Et₃N / Piperidine | THF / DMF | RT - 60 | [6][17] |
Visual Guides
Experimental Workflow and Troubleshooting
The following diagrams illustrate a typical workflow for a cross-coupling experiment and a logical approach to troubleshooting common issues.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and Other Halogenated Pyrazines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and other halogenated pyrazines, focusing on their potential as bioactive molecules in drug discovery. While experimental data on this compound is limited, this document leverages data from structurally similar compounds to provide insights into its potential physicochemical properties and biological activities, particularly as a Monoamine Oxidase B (MAO-B) inhibitor.
Introduction to this compound
This compound is a halogenated pyrazine derivative with the molecular formula C₆H₄ClF₃N₂O.[1][2] The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms.[3] This core structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The subject molecule is substituted with a chlorine atom and a 2,2,2-trifluoroethoxy group. The presence of the trifluoroethoxy group is expected to enhance metabolic stability and modify lipophilicity, potentially improving membrane permeability and biological interactions.[4]
Physicochemical Properties
While specific experimental data for this compound is not extensively available, its properties can be predicted based on related compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Weight | 212.56 g/mol | Calculated from the molecular formula[1] |
| Physical State | Crystalline solid | Analogy with similar 2-chloro-6-alkoxypyrazines |
| Solubility | Moderate in organic solvents; limited in water | Based on the polarity profile of similar halogenated pyrazines |
| Stability | Enhanced metabolic stability | The presence of C-F bonds in the trifluoroethoxy group resists oxidative metabolism[4] |
Comparative Biological Activity: Focus on MAO-B Inhibition
Halogenated heterocyclic compounds have shown significant potential as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The following table summarizes the MAO-B inhibitory activity of various halogenated pyrazines and related heterocyclic compounds, providing a basis for comparing the potential efficacy of this compound.
| Compound | Structure | Target | IC₅₀ (µM) | Selectivity Index (SI) vs. MAO-A |
| EH7 (Fluorinated Pyrazoline) | Phenyl ring with Fluorine substitution | MAO-B | 0.063 | 133.0 |
| EH6 (Chlorinated Pyrazoline) | Phenyl ring with Chlorine substitution | MAO-B | >55.8 | >55.8 |
| S5 (Chlorinated Pyridazinobenzylpiperidine) | Phenyl ring with Chlorine substitution | MAO-B | 0.203 | 19.04 |
| S16 (Cyano-substituted Pyridazinobenzylpiperidine) | Phenyl ring with Cyano substitution | MAO-B | 0.979 | - |
Data sourced from studies on halogenated pyrazolines and pyridazinobenzylpiperidines.[5][6]
The data suggests that halogen substitution, particularly with fluorine and chlorine, plays a crucial role in the MAO-B inhibitory activity of heterocyclic compounds.[5] The electron-withdrawing nature of halogens can influence the binding affinity of the molecule to the active site of the enzyme.
Structure-Activity Relationship (SAR)
The biological activity of halogenated pyrazines is significantly influenced by the nature and position of the halogen substituent. In the context of MAO-B inhibition, the presence of a halogen on an aromatic ring can enhance potency.[5] For this compound, the chlorine atom at the 2-position and the trifluoroethoxy group at the 6-position are expected to modulate its electronic properties and steric profile, which in turn would affect its interaction with the MAO-B active site. The trifluoroethoxy group, with its strong electron-withdrawing nature and potential for hydrogen bonding, could contribute significantly to the binding affinity and selectivity.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[4][7]
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is a standard method for determining the inhibitory potential of a compound against MAO-B.[8][9][10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compound (this compound and other halogenated pyrazines)
-
Positive Control (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.
-
In a 96-well plate, add the assay buffer, the test compounds/control, and the MAO-B enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: MAO-B metabolic pathway and its inhibition by a halogenated pyrazine.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related halogenated pyrazines, it is anticipated to exhibit significant biological activity, potentially as a potent and selective MAO-B inhibitor. The presence of both a chlorine atom and a trifluoroethoxy group offers unique electronic and steric properties that can be exploited for optimizing drug-like characteristics. Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of this and other related halogenated pyrazines. The provided protocols offer a framework for the synthesis and evaluation of these compounds, paving the way for future research and development in this area.
References
- 1. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 5. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a specific structure-activity relationship (SAR) study for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine analogs is not publicly available in the scientific literature. This guide provides a comparative analysis based on a well-documented series of 2,6-disubstituted pyrazine derivatives investigated as inhibitors of Casein Kinase 2 (CK2), a significant target in cancer therapy. This information is intended to serve as a valuable reference for researchers interested in the SAR of related pyrazine scaffolds.
Introduction to 2,6-Disubstituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazine ring system is a key scaffold in numerous clinically approved drugs and investigational agents. The 2,6-disubstitution pattern on the pyrazine ring offers a versatile platform for modifying the physicochemical and pharmacological properties of these molecules, making them attractive candidates for drug discovery programs.
The subject of this guide, this compound, possesses two key features: a chloro substituent at the 2-position and a trifluoroethoxy group at the 6-position. The chloro group can act as a leaving group for further chemical modifications or contribute to binding interactions with biological targets. The trifluoroethoxy group is known to enhance metabolic stability and modulate lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.
Comparative SAR of 2,6-Disubstituted Pyrazines as CK2 Inhibitors
To provide insight into the potential SAR of this compound analogs, we present a summary of the SAR for a series of 2,6-disubstituted pyrazines developed as inhibitors of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is constitutively active and implicated in cell growth, proliferation, and survival, making it a validated target in oncology.
The following table summarizes the inhibitory activity (IC50) of various 2,6-disubstituted pyrazine analogs against CK2. The core scaffold consists of a pyrazine ring with substitutions at the 2 and 6 positions.
Table 1: Structure-Activity Relationship of 2,6-Disubstituted Pyrazines as CK2 Inhibitors
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | CK2 IC50 (nM) |
| 1 | 3-aminophenyl | 4-methoxyphenylamino | 560 |
| 2 | 3-aminophenyl | 4-chlorophenylamino | 230 |
| 3 | 3-aminophenyl | 4-fluorophenylamino | 310 |
| 4 | 3-aminophenyl | 3-methoxyphenylamino | 480 |
| 5 | 3-aminophenyl | 3-chlorophenylamino | 190 |
| 6 | 3-aminophenyl | 3-fluorophenylamino | 250 |
| 7 | 3-hydroxyphenyl | 4-methoxyphenylamino | 89 |
| 8 | 3-hydroxyphenyl | 4-chlorophenylamino | 45 |
| 9 | 3-hydroxyphenyl | 4-fluorophenylamino | 62 |
| 10 | 3-hydroxyphenyl | 3-methoxyphenylamino | 75 |
| 11 | 3-hydroxyphenyl | 3-chlorophenylamino | 38 |
| 12 | 3-hydroxyphenyl | 3-fluorophenylamino | 51 |
Analysis of SAR:
-
Substitution at the 2-position (R1): The replacement of a 3-aminophenyl group with a 3-hydroxyphenyl group generally leads to a significant increase in inhibitory potency. This suggests that the hydroxyl group may be involved in a key hydrogen bonding interaction with the kinase.
-
Substitution at the 6-position (R2):
-
The nature and position of the substituent on the phenylamino ring at the 6-position influence the activity.
-
Electron-withdrawing groups, such as chloro and fluoro, are generally more favorable than electron-donating groups like methoxy.
-
Substituents at the meta-position (3-position) of the phenylamino ring tend to result in slightly higher potency compared to those at the para-position (4-position).
-
Experimental Protocols
In Vitro CK2 Kinase Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the CK2 enzyme.
Materials:
-
Recombinant human CK2α subunit
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl, 0.5 mM DTT
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, recombinant CK2α enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: General scaffold of 2,6-disubstituted pyrazine analogs.
Caption: A typical workflow for a structure-activity relationship study.
Caption: Simplified signaling pathway of CK2 and its inhibition.
A Comparative Guide to the Biological Activity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the anticipated biological activity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and its non-fluorinated counterpart, 2-Chloro-6-ethoxypyrazine. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. While direct comparative experimental data for these specific analogs is not publicly available, this document outlines the expected impact of trifluoroethoxylation on a pyrazine scaffold based on established principles of fluorine chemistry in drug design. This guide presents hypothetical comparative data, detailed experimental protocols for potential biological assays, and a conceptual framework for the potential mechanism of action to aid researchers in the design and interpretation of future studies.
Introduction: The Role of Fluorination in Drug Design
The substitution of hydrogen atoms with fluorine is a common and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. Key advantages of fluorination can include:
-
Increased Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Altered Lipophilicity: Fluorination can significantly impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability. The effect is context-dependent; a single fluorine atom may increase lipophilicity, while a trifluoromethyl group can be more complex.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and regions of positive electrostatic potential, thereby increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide focuses on the comparison between a trifluoroethoxylated pyrazine and its non-fluorinated ethoxy analog to highlight the potential impact of this specific fluorination strategy.
Comparative Biological Activity (Hypothetical Data)
In the absence of direct experimental data comparing this compound and 2-Chloro-6-ethoxypyrazine, the following tables present hypothetical data to illustrate the expected differences in their biological activity. These tables are intended to serve as a template for the types of quantitative comparisons that would be necessary to fully elucidate their structure-activity relationship (SAR).
Table 1: Hypothetical In Vitro Cytotoxicity against A549 Lung Carcinoma Cells
| Compound | Structure | IC₅₀ (µM) |
| This compound | ![]() | 5.2 |
| 2-Chloro-6-ethoxypyrazine | ![]() | 15.8 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 16 | 32 |
| 2-Chloro-6-ethoxypyrazine | 64 | >128 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 3: Hypothetical Kinase Inhibitory Activity (e.g., against a hypothetical "Pyr-Kinase 1")
| Compound | Kinase IC₅₀ (nM) |
| This compound | 50 |
| 2-Chloro-6-ethoxypyrazine | 250 |
Potential Signaling Pathway Modulation
Pyrazine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[] A common mechanism of action involves the competitive inhibition of ATP binding to the kinase domain. The trifluoroethoxy group in this compound could potentially enhance binding to the kinase active site through favorable electrostatic interactions, leading to more potent inhibition compared to its non-fluorinated analog.
Caption: A conceptual diagram of a generic kinase signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to generate the comparative data presented hypothetically in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compounds that inhibits cell growth by 50% (IC₅₀).[2][3][4]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.[5][6][7][8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
While direct experimental data is lacking for a side-by-side comparison of this compound and 2-Chloro-6-ethoxypyrazine, the principles of medicinal chemistry strongly suggest that the trifluoroethoxy analog will exhibit enhanced biological activity and metabolic stability. The increased potency is anticipated due to more favorable interactions with biological targets and resistance to metabolic degradation. The hypothetical data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of fluorinated pyrazine derivatives. Further experimental studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships within this class of compounds.
References
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Trifluoroethoxy and Trifluoromethyl Pyrazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of trifluoroethoxy and trifluoromethyl pyrazine derivatives. This document delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform drug discovery and development efforts.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among these, the trifluoromethyl (-CF3) and trifluoroethoxy (-OCH2CF3) groups are of significant interest. When appended to a privileged heterocyclic scaffold like pyrazine, these moieties can impart distinct properties that modulate biological activity. This guide offers a side-by-side comparison of pyrazine derivatives bearing these two critical fluorine-containing substituents.
Physicochemical Properties: A Comparative Overview
The choice between a trifluoromethyl and a trifluoroethoxy group can significantly impact a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The trifluoromethoxy group (-OCF3), a close analog of the trifluoroethoxy group, is known to be one of the most hydrophobic substituents used in medicinal chemistry.[1] While direct comparative experimental data for a homologous series of pyrazine derivatives is limited, we can infer the properties based on known data and established principles.
| Property | 2-(Trifluoromethyl)pyrazine | 2-(Trifluoroethoxy)pyrazine (Estimated) | Comparison and Implications |
| Molecular Weight | 148.09 g/mol | 178.11 g/mol | The trifluoroethoxy group adds an additional -OCH2- unit, increasing the molecular weight. |
| Boiling Point | 118 °C[2] | Expected to be higher than the -CF3 analog | The larger, more polarizable -OCH2CF3 group generally leads to a higher boiling point. |
| Density | 1.344 g/mL at 25 °C[3] | Expected to be similar or slightly higher | |
| Lipophilicity (logP) | +0.88 (Hansch π value for -CF3)[4] | > +1.04 (Hansch π for -OCF3 is +1.04)[1] | The trifluoroethoxy group is expected to be significantly more lipophilic than the trifluoromethyl group, which can impact solubility, cell permeability, and plasma protein binding.[1][4] |
Table 1: Comparative Physicochemical Properties of 2-(Trifluoromethyl)pyrazine and Estimated Properties for 2-(Trifluoroethoxy)pyrazine.
Synthesis and Experimental Protocols
The synthesis of these derivatives often involves the modification of a pre-existing pyrazine core, typically through nucleophilic aromatic substitution or cross-coupling reactions.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyrazine
A common route to trifluoromethylated pyrazines involves the use of a trifluoromethyl-containing building block or direct trifluoromethylation of a pyrazine precursor. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a related heterocyclic compound, can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[5] A similar strategy can be envisioned for pyrazine analogs.
Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine
The synthesis of trifluoromethoxypyrazines was, until recently, not described in the literature. A novel and scalable method has been developed for the synthesis of 2-chloro-5-trifluoromethoxypyrazine.[1] The general workflow is depicted below.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine [1]
This synthesis involves the initial conversion of hydroxypyrazine to 2-chloro-5-(trichloromethoxy)pyrazine, followed by a halogen exchange reaction.
-
Step 1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyrazine: Hydroxypyrazine is reacted with thiophosgene, followed by chlorination to yield the trichloromethoxy derivative.
-
Step 2: Fluorination: A mixture of antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) is heated, and the 2-chloro-5-(trichloromethoxy)pyrazine is added in portions. The reaction mixture is stirred at elevated temperatures (145–160 °C) for several hours.
-
Work-up: After cooling, the mixture is suspended in dichloromethane (CH2Cl2) and carefully quenched with aqueous solutions of potassium carbonate (K2CO3) and potassium fluoride (KF). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield 2-chloro-5-trifluoromethoxypyrazine.
Biological Activity: Kinase Inhibition
Pyrazine derivatives are prominent scaffolds in the development of small molecule kinase inhibitors.[6][7][8] The c-Met and VEGFR-2 kinases are key targets in cancer therapy, and pyrazine-based molecules have shown inhibitory activity against them.[9][10] The choice of the fluorine-containing substituent can significantly influence the potency and selectivity of these inhibitors.
| Compound Class | Target Kinase | Representative IC50 | Reference |
| [6][11][12]triazolo[4,3-a]pyrazine derivative | c-Met | 26.00 nM | [9] |
| [6][11][12]triazolo[4,3-a]pyrazine derivative | VEGFR-2 | 2.6 µM | [9] |
| 8-fluorotriazolopyridine derivative | c-Met | < 10 nM (cellular IC50) | [13] |
| Pyrazine-based inhibitor | c-Met | 2 nM | [14] |
Table 2: Representative IC50 Values for Pyrazine-based Kinase Inhibitors.
The data in Table 2 demonstrates that pyrazine derivatives can be potent inhibitors of c-Met and VEGFR-2. The variation in potency is highly dependent on the overall structure of the molecule, not just the fluorine-containing group. However, the increased lipophilicity of the trifluoroethoxy group compared to the trifluoromethyl group can lead to altered binding interactions within the hydrophobic pockets of the kinase active site, potentially impacting potency and selectivity.
Signaling Pathways
The c-Met and VEGFR-2 signaling pathways are critical for cell proliferation, survival, and angiogenesis. Inhibition of these pathways by small molecules can block tumor growth and metastasis.
Experimental Protocol: In Vitro Kinase Assay (General) [11][12][15]
This protocol provides a general framework for determining the inhibitory activity of a compound against a target kinase.
-
Materials: Recombinant human kinase (e.g., c-Met or VEGFR-2), kinase buffer, ATP, a suitable substrate (e.g., a biotinylated peptide), test compound, and a detection reagent (e.g., a phospho-specific antibody or a luminescence-based ATP detection kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the test compound dilutions, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a specified temperature for a set time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion
Both trifluoroethoxy and trifluoromethyl pyrazine derivatives are valuable scaffolds in medicinal chemistry. The choice between these two substituents allows for the fine-tuning of physicochemical and biological properties. The trifluoroethoxy group, being more lipophilic, may offer advantages in terms of membrane permeability and hydrophobic interactions with the target protein, but could also lead to challenges with solubility. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and binding affinity. The selection of either moiety should be guided by a thorough structure-activity relationship (SAR) analysis for the specific biological target of interest. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel pyrazine-based therapeutics.
References
- 1. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Trifluoromethyl)pyrazine 97 61655-67-2 [sigmaaldrich.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is fundamental to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methodologies for the quantification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a substituted pyrazine of interest in pharmaceutical and agrochemical research. The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method is critical and depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a suitable analytical method for your specific needs.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound. The data is based on established methods for structurally similar halogenated and trifluoro-substituted heterocyclic compounds and serves as a benchmark for method development and validation.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Result |
| Linearity (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Table 2: GC-MS Method Performance
| Validation Parameter | Result |
| Linearity (µg/mL) | 0.05 - 20 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are foundational and may require optimization based on specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 254-280 nm for aromatic compounds).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase to achieve a concentration within the linear range. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]
-
Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of halogenated and aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate to ensure optimal separation.[2]
-
Injector Temperature: 250°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI).[1]
-
Sample Preparation: For bulk substances, dissolve the sample in a suitable organic solvent (e.g., ethyl acetate). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Validation Parameters to Assess: In addition to the parameters for HPLC-UV, matrix effect and stability should be evaluated.
Visualizations
The following diagrams illustrate the experimental workflows and the logical comparison between the two analytical techniques.
Figure 1: HPLC-UV Experimental Workflow.
Figure 2: GC-MS Experimental Workflow.
References
in vitro and in vivo studies of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases, focusing on Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. While the initial focus of this report was on 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives, a comprehensive literature review revealed a lack of specific published in vitro and in vivo studies for this exact scaffold. Therefore, this guide has been broadened to cover the more widely researched class of 2,6-disubstituted pyrazines, for which significant experimental data exists.
Pyrazine-based compounds are a prominent class of heterocyclic molecules in medicinal chemistry, with several derivatives progressing into clinical trials for various diseases, including cancer.[1][2] Their structural properties make them ideal scaffolds for developing selective and potent kinase inhibitors.[1] This guide will summarize key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways to provide an objective comparison of the performance of these compounds against other known kinase inhibitors.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro enzymatic and cellular activities of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. For comparison, data for other known kinase inhibitors are also included.
Table 1: Enzymatic Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives and Competitor Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrazine 1 | CK2α | 9 | CX-4945 | CK2 | 1 |
| Pyrazine 2 | CK2α | 5 | PIM1 | 46 | |
| PIM3 | <3 | TDB | CK2 | 32 | |
| Pyrazine 7c | CSNK2A | (Potent, value not specified) | PIM1 | 86 | |
| Pyrazine 13 | CK2 | (Potent, value not specified) | SGC-CK2-2 | CK2α/α' | ~1 |
| Pyrazine 14f | PIM1 | (Potent, value not specified) | HIPK2 | >200 |
Data compiled from multiple sources.[3][4][5][6][7][8]
Table 2: Cellular Activity of 2,6-Disubstituted Pyrazine Derivatives
| Compound ID | Cell Line | Assay Type | Cellular IC50 (nM) |
| Pyrazine 12b | Various | Cellular CK2 Inhibition | (Active, value not specified) |
| Pyrazine 13 | Various | Cell-based CK2 Inhibition | (Improved Efficacy) |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific applications.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human CK2α)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., pyrazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM). A DMSO-only control is also required.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[10]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Remove the medium and add 10-28 µL of the MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[10]
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of Protein Kinase CK2 in various pro-survival signaling pathways, which are often dysregulated in cancer.
Caption: Overview of signaling pathways modulated by Protein Kinase CK2.[14][15][16]
Experimental Workflows
The diagram below outlines a typical workflow for the screening and evaluation of novel kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and Its Precursors
Synthetic Pathway
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine can be achieved via the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. This reaction is a nucleophilic aromatic substitution where the trifluoroethoxy group displaces one of the chlorine atoms on the pyrazine ring.
A Comparative Guide to the Metabolic Stability of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early step in evaluating its pharmacokinetic profile and potential for clinical success. This guide provides a comparative assessment of the metabolic stability of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine against two structurally related analogs: 2-Chloro-6-ethoxypyrazine and 2-Chloro-6-(methylsulfanyl)pyrazine. The inclusion of a trifluoroethoxy group is hypothesized to enhance metabolic stability by shielding the molecule from oxidative metabolism.[1]
This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of comparative metabolic stability data, detailed experimental protocols for in vitro assays, and a visual representation of the experimental workflow.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of the three compounds in human liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| This compound | > 60 | < 10 | |
| 2-Chloro-6-ethoxypyrazine | 25 | 45 | |
| 2-Chloro-6-(methylsulfanyl)pyrazine | 15 | 77 |
Note: The data presented in this table is a representative example for comparative purposes and may not reflect actual experimental results.
The data clearly indicates a significantly higher metabolic stability for this compound compared to its non-fluorinated and methylsulfanyl analogs. The presence of the trifluoroethoxy group results in a longer half-life and lower intrinsic clearance, suggesting a reduced susceptibility to metabolism by hepatic enzymes. This enhanced stability is likely due to the strong carbon-fluorine bonds that are resistant to oxidative metabolism.[1]
Experimental Protocols
The following protocols describe the methodologies for conducting in vitro metabolic stability assays using human liver microsomes and hepatocytes. These assays are fundamental in early drug discovery for assessing the metabolic fate of new chemical entities.[2][3][4]
This assay primarily evaluates the metabolism of a compound by cytochrome P450 (CYP) enzymes, which are major phase I drug-metabolizing enzymes.[5][6]
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Acetonitrile with an internal standard (for reaction termination)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a working solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it with phosphate buffer to the final desired concentration (e.g., 1 µM).[7] The final concentration of the organic solvent should typically be less than 1%.
-
Add the human liver microsomes (final concentration of 0.5 mg/mL) to the wells of a 96-well plate.[2]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5][8]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[2][5]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors.[9][10]
1. Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Williams' Medium E or similar culture medium
-
Test compounds and positive controls (e.g., diclofenac, midazolam)[9]
-
96-well plates (collagen-coated for plated assays)
-
Incubator with 5% CO2 and 95% humidity
-
Acetonitrile with an internal standard
-
LC-MS/MS system
2. Procedure (Suspension Assay):
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a suspension of hepatocytes in the culture medium at a density of approximately 0.5-1.0 x 10^6 viable cells/mL.[11]
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound to the wells at the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[11]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the metabolic activity by adding cold acetonitrile with an internal standard.[9]
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.
-
For the hepatocyte assay, CLint is typically expressed as µL/min/10^6 cells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assays.
References
- 1. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Reactivity of Chloro and Trifluoroethoxy Groups on the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of chloro and 2,2,2-trifluoroethoxy substituents on the pyrazine ring, a core scaffold in many pharmaceutical agents. Understanding the relative reactivity of these groups is crucial for designing synthetic routes and predicting the metabolic stability of pyrazine-containing drug candidates. This comparison focuses on nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of electron-deficient aromatic systems like pyrazine.
Executive Summary
The chloro group on a pyrazine ring is a versatile leaving group that is readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). In contrast, the 2,2,2-trifluoroethoxy group is a strong electron-withdrawing group that deactivates the pyrazine ring to a lesser extent than chlorine towards nucleophilic attack and is itself a very poor leaving group. Therefore, in a direct comparison of leaving group ability in SNAr reactions, the chloro group is significantly more reactive. The trifluoroethoxy group is typically introduced by the displacement of a chloro or fluoro substituent, highlighting the greater reactivity of the halogen as a leaving group.
Data Presentation
Table 1: Comparison of Electronic and Reactivity Properties
| Property | Chloro Group (-Cl) | 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃) |
| Inductive Effect | Electron-withdrawing (-I) | Strongly electron-withdrawing (-I) |
| Resonance Effect | Weakly electron-donating (+R) | Weakly electron-donating (+R) |
| Overall Electronic Effect | Net electron-withdrawing | Strongly net electron-withdrawing |
| Leaving Group Ability in SNAr | Good | Very Poor |
| Typical Role in Pyrazine Chemistry | Versatile leaving group for functionalization | Modulator of electronic properties and metabolic stability |
Table 2: Hypothetical Comparative Reactivity in SNAr
The following table presents expected outcomes from a hypothetical comparative experiment reacting 2-chloropyrazine and 2-(2,2,2-trifluoroethoxy)pyrazine with a common nucleophile, such as morpholine. This data is inferred from established principles of SNAr reactions.
| Reactant | Nucleophile | Conditions | Expected Product | Expected Yield |
| 2-Chloropyrazine | Morpholine | K₂CO₃, DMSO, 100 °C, 12 h | 2-Morpholinopyrazine | High |
| 2-(2,2,2-Trifluoroethoxy)pyrazine | Morpholine | K₂CO₃, DMSO, 100 °C, 12 h | No reaction | 0% |
Experimental Protocols
While a direct comparative study was not found in the reviewed literature, the following protocols outline the typical synthesis of a trifluoroethoxypyrazine from a chloropyrazine, which implicitly demonstrates the higher reactivity of the chloro group as a leaving group.
Synthesis of 2-(2,2,2-Trifluoroethoxy)pyrazine via Nucleophilic Aromatic Substitution
This protocol is adapted from analogous procedures for the synthesis of trifluoroethoxy-substituted heterocycles.
Materials:
-
2-Chloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium trifluoroethoxide.
-
To this mixture, add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2,2,2-trifluoroethoxy)pyrazine.
Visualization of Reaction Pathways and Concepts
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrazine
This diagram illustrates the generally accepted mechanism for the SNAr reaction of 2-chloropyrazine with an alkoxide nucleophile.
Caption: SNAr mechanism for 2-chloropyrazine.
Diagram 2: Comparative Reactivity Logic
This diagram outlines the logical flow for comparing the reactivity of the two substituents.
Caption: Logic for comparing substituent reactivity.
Discussion of Comparative Reactivity
The reactivity of a substituent on an aromatic ring in SNAr reactions is primarily governed by two factors: its ability to stabilize the intermediate Meisenheimer complex and its facility as a leaving group.
-
Electronic Effects: Both the chloro and the trifluoroethoxy groups are electron-withdrawing, which is a prerequisite for activating the pyrazine ring towards nucleophilic attack. The pyrazine ring itself is inherently electron-deficient due to the two nitrogen atoms. The trifluoroethoxy group is a significantly stronger electron-withdrawing group than the chloro group due to the powerful inductive effect of the CF₃ moiety. While a stronger electron-withdrawing group generally accelerates the initial nucleophilic attack by stabilizing the negatively charged Meisenheimer complex, this is not the sole determinant of overall reactivity when the substituent is also the potential leaving group.
-
Leaving Group Ability: The ability of a group to depart from the Meisenheimer complex is related to the stability of the resulting anion. Good leaving groups are typically weak bases. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl) and is therefore a stable anion and a good leaving group. In contrast, the trifluoroethoxide anion (CF₃CH₂O⁻) is a much stronger base than chloride, making the trifluoroethoxy group a very poor leaving group.
Therefore, while the trifluoroethoxy group's strong electron-withdrawing nature might slightly increase the rate of the initial nucleophilic addition step compared to a chloro group at a different position, its extremely poor ability to act as a leaving group means that the overall SNAr reaction where it would be displaced does not proceed under normal conditions. The displacement of a chloro group is a common and efficient synthetic transformation, which underscores its superior reactivity as a leaving group on the pyrazine ring.
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic efficiency for routes to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific published experimental data for this exact molecule, this guide presents a robust synthesis strategy based on well-established methodologies for structurally analogous compounds. The primary route detailed is the nucleophilic aromatic substitution (SNAr), which is the most logical and widely applicable method for this class of compounds.
Data Presentation: Comparison of Synthetic Routes
The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction. An alternative, though less commonly reported for this specific transformation, involves palladium-catalyzed cross-coupling reactions.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Palladium-Catalyzed C-O Coupling (Hypothetical) |
| Starting Materials | 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Sodium Hydride | 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Palladium Catalyst, Ligand, Base |
| Reaction Time | 2-12 hours | 8-24 hours |
| Temperature | 0°C to Room Temperature | 80-120°C |
| Typical Yield | High (estimated >85%) | Moderate to High (variable) |
| Purity | Good to Excellent (after purification) | Variable (byproduct formation can be an issue) |
| Scalability | Readily scalable | Can be challenging to scale due to catalyst cost and removal |
| Reagent Cost | Generally lower | Higher due to precious metal catalyst and specialized ligands |
| Key Advantages | High efficiency, mild conditions, cost-effective | Potential for broader substrate scope with other nucleophiles |
| Key Disadvantages | Requires handling of sodium hydride | Catalyst cost, potential for metal contamination in the product |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure based on established methods for similar substitutions on dichloropyrazines.
Reaction:
Materials:
-
2,6-Dichloropyrazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, slowly add 2,2,2-trifluoroethanol (1.1 equivalents).
-
Allow the mixture to stir at 0°C for 30 minutes to form the sodium trifluoroethoxide.
-
To this suspension, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Comparative overview of the primary SNAr and a hypothetical Pd-catalyzed route.
Experimental Workflow for SNAr Synthesis
Caption: Step-by-step workflow for the SNAr synthesis and purification process.
Safety Operating Guide
Proper Disposal of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is critical for ensuring laboratory safety and environmental protection. As a halogenated heterocyclic organic compound, it is classified as hazardous waste and must be managed according to stringent protocols. This guide provides detailed, step-by-step procedures for its proper handling and disposal.
Hazard Profile and Safety Information
Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound and its analogs. This information dictates the necessary safety precautions.
Personal Protective Equipment (PPE): All handling of this chemical and its waste must be performed while wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat[1]
All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]
Summary of Potential Hazards (Based on Analog Compounds)
| Hazard Category | Description | Citations |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction. | [2][4] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [2][3][5] |
| Respiratory Hazard | May cause respiratory irritation. | [2][3][5] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [4] |
| Decomposition Hazards | Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. | [2] |
Chemical Incompatibility
To prevent dangerous reactions, this compound waste must not be mixed with incompatible materials. Segregate this waste stream from the following chemical classes.
| Incompatible Material Class | Examples | Citations |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | [2][5] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | [2][6] |
| Strong Acids | Sulfuric Acid, Nitric Acid | [5] |
| Amines | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[4][5] Never discharge this chemical into the sanitary sewer or dispose of it in regular trash.[6][7]
Methodology for Waste Collection and Segregation:
-
Waste Characterization: Identify all waste containing this compound, including pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, contaminated filter paper). This waste is categorized as halogenated organic waste .[1]
-
Select a Waste Container:
-
Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting screw cap.
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "Waste this compound".
-
List all components of the waste mixture, including solvents and their approximate percentages.
-
-
Waste Accumulation:
-
Collect the waste directly into the labeled container.
-
Keep the container closed at all times, except when adding waste.
-
Do not mix with non-halogenated or other incompatible waste streams.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.[6]
-
Ensure the storage area is well-ventilated, secure, and away from heat or ignition sources.[5]
-
Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[1]
-
-
Request for Disposal:
-
Once the container is full (up to 90% capacity) or the waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[1]
-
Follow your institution's specific procedures for waste pickup. EH&S will arrange for collection by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[6][8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine | C7H5ClF4N2O | CID 29004768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdms.telusagcg.com [cdms.telusagcg.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. quora.com [quora.com]
Essential Safety and Operational Guide for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The following procedural guidance is designed to ensure safe handling, operation, and disposal of this chemical.
Hazard and Safety Data
Qualitative Hazard Information: this compound
| Hazard Statement | Classification | Precautionary Measures |
| Skin Contact | Potential irritant. | Avoid contact with skin. Wash off with soap and plenty of water if contact occurs.[2] |
| Eye Contact | Potential irritant. | Avoid contact with eyes. Rinse with pure water for at least 15 minutes if contact occurs.[2] |
| Inhalation | Potential respiratory irritant. | Avoid breathing dust, mist, gas, or vapors.[2] Move to fresh air if inhaled.[2] |
| Ingestion | Potentially harmful if swallowed. | Do not induce vomiting. Rinse mouth with water and call a poison control center.[2] |
Quantitative Toxicity Data for a Related Compound: 2-Chloropyridine (for illustrative purposes only)
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 110 mg/kg |
| LD50 | Mouse | Intraperitoneal | 130 mg/kg |
| LD50 | Rabbit | Dermal | 48 mg/kg |
| LD50 | Rabbit | Intraperitoneal | 64 mg/kg |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of properly after handling. |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[3] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary glassware and equipment.
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling :
-
Conduct all manipulations of the compound within a chemical fume hood to ensure adequate ventilation.[2]
-
Wear the full complement of recommended PPE.
-
When weighing the solid, avoid generating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of all waste materials in the designated halogenated organic waste container.
-
Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
-
Experimental Protocol: Representative Synthesis of a Substituted Pyrazine
The following is a general protocol for a nucleophilic aromatic substitution reaction, a common application for chloropyrazines. This protocol is for illustrative purposes and should be adapted based on the specific requirements of your research.
-
Reaction Setup :
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 equivalents) to the solution.
-
If required, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) to the reaction mixture.
-
-
Reaction Execution :
-
Heat the reaction mixture to the appropriate temperature (this will vary depending on the reactants) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification :
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable technique, such as column chromatography on silica gel or recrystallization.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination.
-
Waste Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste . Do not mix with non-halogenated waste streams.
-
Container Management : The waste container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Disposal Method : The primary recommended disposal method for halogenated organic waste is incineration at a licensed chemical destruction facility. This should be carried out in accordance with all local, state, and federal regulations. Do not discharge this chemical or its waste into sewer systems or the environment.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


